Linalool-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,2-trideuterio-3,7-dimethylocta-1,6-dien-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i1D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOSHBSSFJOMGT-WSWICNJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C(C)(CCC=C(C)C)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Linalool-d3: A Technical Guide to Isotopic Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and stability of Linalool-d3. Intended for researchers, scientists, and professionals in drug development, this document outlines the critical parameters of this deuterated compound, offering detailed experimental protocols and data for its effective use as an internal standard and in other advanced applications.
Introduction to this compound
This compound is a deuterated form of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. Due to its structural similarity to the parent compound, this compound is an ideal internal standard for quantification of linalool by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of deuterium atoms results in a higher mass-to-charge ratio, allowing for clear differentiation from the unlabeled analyte in mass spectrometric analyses. The stability and isotopic purity of this compound are critical for its reliable use in quantitative assays.
Isotopic Purity of this compound
The isotopic purity of a deuterated standard is a measure of the percentage of the deuterated species in relation to all isotopic variants of the molecule. High isotopic purity is essential to minimize interference with the analyte of interest and to ensure accurate quantification.
Quantitative Data on Isotopic Purity
Commercially available this compound typically exhibits high isotopic purity. The data below is a summary of specifications from a representative supplier.
| Parameter | Specification | Source |
| Isotopic Purity | ≥99% deuterated forms (d1-d3) | --INVALID-LINK-- |
| Chemical Purity | Typically >98% | General technical data for linalool |
Experimental Protocols for Isotopic Purity Determination
The isotopic purity of this compound can be determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This method allows for the separation of this compound from potential impurities and the determination of the relative abundance of its isotopologues.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
GC-MS Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., DB-Wax or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer capable of full scan and selected ion monitoring (SIM) modes.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Full scan (m/z 40-200) to identify the molecular ion and fragmentation pattern.
-
Data Analysis:
-
Identify the molecular ion peak for unlabeled linalool (m/z 154) and this compound (m/z 157).
-
Determine the relative intensities of the M+0, M+1, M+2, and M+3 ions in the mass spectrum of the this compound peak.
-
Calculate the isotopic purity by expressing the abundance of the d3 isotopologue as a percentage of the sum of all relevant isotopologues, after correcting for the natural isotopic abundance of carbon-13.
-
-
Deuterium (²H) NMR spectroscopy can be used to directly observe the deuterium signals and determine the extent of deuteration.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a non-deuterated solvent (e.g., chloroform or acetone) to obtain a high-quality spectrum.
-
NMR Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.
-
NMR Parameters:
-
Nucleus: ²H
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay: A sufficiently long delay to ensure full relaxation of the deuterium nuclei.
-
Number of Scans: An adequate number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the area of the deuterium signals corresponding to the labeled positions.
-
Compare the integral to that of a known internal standard to quantify the deuterium content.
-
Alternatively, ¹H NMR can be used to assess the reduction in signal intensity at the deuterated positions compared to the non-deuterated positions.
-
Stability of this compound
The stability of this compound is a critical factor for its use as a reliable internal standard. This section details the known stability of linalool and provides protocols for forced degradation studies to assess the stability of this compound under various stress conditions.
Long-Term Stability
This compound has been shown to be stable for extended periods when stored under appropriate conditions.
| Parameter | Condition | Duration | Source |
| Long-Term Stability | -20°C | ≥ 4 years | --INVALID-LINK-- |
For unlabeled linalool, it is recommended to store it in a cool, dark place, under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Linalool is known to be volatile, with studies showing that only 42.3% of pure linalool remained after 28 days of storage at 25°C in the air.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods. The following are general protocols for stress testing that can be applied to this compound.
Methodology:
-
Sample Preparation: Place a known amount of this compound in a sealed vial.
-
Stress Condition: Expose the sample to elevated temperatures (e.g., 100°C and 150°C) for a defined period (e.g., 30 minutes).[1][2]
-
Analysis: Analyze the stressed sample by GC-MS to identify and quantify any degradation products.
-
Expected Degradation Products: Based on studies of unlabeled linalool, thermal degradation can lead to dehydroxylation to form β-myrcene, cis-ocimene, and trans-ocimene, followed by cyclization to produce limonene, terpinolene, and α-terpinene.[1][2]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.
-
Stress Condition: Store the solutions at room temperature or elevated temperatures for a specified duration.
-
Analysis: Neutralize the samples and extract with a suitable organic solvent. Analyze the extracts by GC-MS.
-
Expected Stability: Linalool is generally stable to hydrolysis due to the absence of readily hydrolyzable functional groups.[3]
Methodology:
-
Sample Preparation: Dissolve this compound in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Stress Condition: Keep the solution at room temperature for a set period.
-
Analysis: Analyze the sample by GC-MS or LC-MS to identify oxidation products.
-
Expected Degradation Products: Linalool is susceptible to autoxidation, especially when exposed to air, forming hydroperoxides such as 7-hydroperoxy-3,7-dimethyl-octa-1,5-diene-3-ol.[4][5] Terpenes are also known to undergo polymerization through oxidation.[6]
Methodology:
-
Sample Preparation: Place a solution of this compound in a photostable, transparent container.
-
Stress Condition: Expose the sample to a controlled source of UV light (e.g., in a photostability chamber) for a specific duration.
-
Analysis: Analyze the sample by GC-MS.
-
Expected Stability: Linalool does not absorb light at wavelengths greater than 290 nm and is therefore not expected to be susceptible to direct photolysis by sunlight.[3]
Visualizations
Experimental Workflow for Isotopic Purity Assessment
Caption: Workflow for Isotopic Purity Determination of this compound.
Forced Degradation Study Workflow
Caption: General Workflow for Forced Degradation Studies of this compound.
Thermal Degradation Pathway of Linalool
Caption: Thermal Degradation Pathway of Linalool.
Conclusion
This technical guide provides a comprehensive overview of the isotopic purity and stability of this compound. The high isotopic purity and established long-term stability under appropriate storage conditions make it a suitable internal standard for quantitative analysis. The provided experimental protocols for purity assessment and forced degradation studies offer a framework for researchers to validate the integrity of this compound in their specific applications. Understanding the potential degradation pathways is crucial for the development of robust and reliable analytical methods.
References
- 1. Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linalool | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical investigation of linalool oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ScenTree - Linalool (CAS N° 78-70-6) [scentree.co]
The Enantiomeric Landscape of Linalool: A Technical Guide to its Natural Occurrence, Biosynthesis, and Chiral Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linalool, a naturally occurring acyclic monoterpene alcohol, is a prominent constituent of the essential oils of numerous aromatic plants. It is highly valued in the fragrance, flavor, and pharmaceutical industries for its pleasant floral and slightly spicy aroma. Linalool exists as two enantiomers, (R)-(-)-linalool (licareol) and (S)-(+)-linalool (coriandrol), which possess distinct olfactory properties and can exhibit different biological activities.[1][2] This technical guide provides an in-depth exploration of the natural occurrence of linalool enantiomers, their biosynthesis in plants, and the detailed experimental protocols for their chiral analysis.
Natural Occurrence and Enantiomeric Distribution
The enantiomeric composition of linalool in essential oils is highly variable and depends on the plant species, geographical origin, and even the specific plant part.[1][3] Generally, (R)-(-)-linalool is the more common enantiomer found in nature.[4] However, some essential oils are characterized by a predominance of (S)-(+)-linalool, while others contain nearly racemic mixtures.[1] The precise enantiomeric ratio is a critical parameter for the quality control and authenticity assessment of essential oils.[5]
Quantitative Data on Linalool Enantiomers in Various Essential Oils
The following table summarizes the enantiomeric distribution of linalool in a selection of essential oils from different plant sources.
| Plant Species | Common Name | Plant Part | (R)-(-)-Linalool (%) | (S)-(+)-Linalool (%) | Reference(s) |
| Lavandula angustifolia | Lavender | Flowers | >88 - 95.1 | 4.9 | [5] |
| Coriandrum sativum | Coriander | Seeds | 16.1 | 83.9 | [4] |
| Ocimum basilicum | Basil | Leaves | 100 | 0 | [1] |
| Citrus sinensis | Sweet Orange | Flowers/Leaves | Predominantly S | Predominantly S | [1][2] |
| Mentha citrata | Bergamot Mint | 72 - 75 | 25 - 28 | [1] | |
| Lippia alba | Bushy Matgrass | 0 | 100 | [1] | |
| Cinnamomum tamala | Indian Bay Leaf | Leaves | 0 | 100 | [1] |
| Zanthoxylum armatum | Winged Prickly Ash | Leaves | <10 | >90 | [1] |
| Zingiber roseum | Rosy Ginger | Rhizome | <10 | >90 | [1] |
| Origanum onites | Turkish Oregano | 98.4 - 100 | 0 - 1.6 | [6] | |
| Nepeta cataria | Catnip | 0 | 100 | [4] |
Biosynthesis of Linalool Enantiomers
In higher plants, linalool is synthesized from geranyl pyrophosphate (GPP), a C10 intermediate of the terpenoid biosynthetic pathway.[2] The stereochemical outcome of the reaction is determined by the specific linalool synthase (LIS) enzyme involved.[2][7] Plants possess distinct (R)-linalool synthases and (S)-linalool synthases, which catalyze the formation of the respective enantiomers.[7][8]
The biosynthesis begins with the ionization of GPP, followed by an isomerization and the subsequent attack of a water molecule to form the chiral tertiary alcohol.[2][9] The active site architecture of the specific linalool synthase dictates the stereochemistry of this water addition, thus controlling the formation of either (R)- or (S)-linalool.[9][10]
Experimental Protocols
Extraction of Essential Oils by Hydrodistillation
This protocol describes a standard laboratory-scale method for extracting essential oils from plant material.
Materials:
-
Fresh or dried aromatic plant material
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
Weigh a suitable amount of the plant material (e.g., 100 g of dried material or 300 g of fresh material) and place it into the round-bottom flask.
-
Add a sufficient volume of distilled water to the flask to fully immerse the plant material (e.g., 1 L).
-
Set up the Clevenger apparatus according to the manufacturer's instructions, ensuring all joints are properly sealed.
-
Heat the flask using the heating mantle to initiate boiling.
-
Continue the distillation for a period of 2-4 hours, or until no more oil is collected in the graduated tube of the Clevenger apparatus.
-
Once the distillation is complete, allow the apparatus to cool to room temperature.
-
Carefully collect the separated essential oil from the side-arm of the Clevenger apparatus.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.
Chiral Analysis by Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS)
This protocol outlines the analytical procedure for the enantiomeric separation and quantification of linalool in essential oils.
Instrumentation:
-
Multidimensional Gas Chromatograph coupled to a Mass Spectrometer (MDGC-MS)
-
Non-polar column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) for the first dimension
-
Chiral column (e.g., Lipodex E, 25 m x 0.25 mm i.d., 0.25 µm film thickness) for the second dimension
-
Cryo-trap system
Sample Preparation:
-
Dilute the essential oil sample (e.g., 1:100 v/v) in a suitable solvent such as n-hexane or dichloromethane.
GC-MS Conditions:
-
First Dimension (Non-polar column):
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Temperature Program: Start at 60°C for 10 min, then ramp to 220°C at 4°C/min, hold for 10 min, then ramp to 240°C at 1°C/min.[4]
-
-
Heart-cutting:
-
The elution time window corresponding to linalool from the first dimension is transferred to the second dimension via a cryo-trap. The exact timing needs to be determined by analyzing a linalool standard.
-
-
Second Dimension (Chiral column):
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 35-450.
-
Transfer Line Temperature: 250°C.
-
Data Analysis:
-
Identify the linalool enantiomers based on their retention times compared to authentic standards.
-
Quantify the relative percentage of each enantiomer by integrating the peak areas in the chromatogram obtained from the chiral column.
Conclusion
The enantiomeric distribution of linalool is a key characteristic of many essential oils, with significant implications for their aroma, biological activity, and authenticity. The biosynthesis of linalool enantiomers is controlled by stereospecific linalool synthase enzymes. Accurate determination of the enantiomeric ratio requires specialized analytical techniques, primarily multidimensional gas chromatography with a chiral stationary phase. The detailed protocols and data presented in this guide provide a valuable resource for researchers and professionals working with linalool-containing natural products.
References
- 1. Enantiomeric composition of (3R)-(-)- and (3S)-(+)-linalool in various essential oils of Indian origin by enantioselective capillary gas chromatography-flame ionization and mass spectrometry detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linalool - Wikipedia [en.wikipedia.org]
- 3. [PDF] Enantiomeric Distribution of Some Linalool Containing Essential Oils and Their Biological Activities | Semantic Scholar [semanticscholar.org]
- 4. acgpubs.org [acgpubs.org]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Kinetic studies and homology modeling of a dual-substrate linalool/nerolidol synthase from Plectranthus amboinicus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispec.co.th [scispec.co.th]
- 12. gcms.cz [gcms.cz]
Linalool-d3 safety data sheet and handling precautions
An In-Depth Technical Guide to the Safe Handling of Linalool-d3
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 1216673-02-7). As this compound is a deuterated form of Linalool (CAS No. 78-70-6), its material safety profile is considered analogous to the non-deuterated parent compound. The data presented herein is primarily for Linalool and should be applied to this compound in any laboratory setting.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is the first step in safe handling. Linalool is a colorless liquid with a characteristic floral odor.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅D₃O | [2] |
| Molecular Weight | 157.3 g/mol | [2] |
| Appearance | Colorless liquid / Neat oil | [1][2] |
| Boiling Point | 199 °C / 390.2 °F at 760 mmHg | [3] |
| Flash Point | 75 °C / 167 °F | [3] |
| Autoignition Temperature | 235 °C / 455 °F | [3] |
| Vapor Pressure | 0.1 mbar at 20 °C | [3] |
| Specific Gravity | 0.861 | [3] |
| Solubility in Water | 1.45 - 1.59 g/L at 25 °C | [1][3] |
| Flammability Limits | LEL: 0.9%, UEL: 5.2% | [3] |
Toxicological Data
Toxicological data is critical for assessing acute and chronic health risks associated with a chemical. Linalool is characterized by low acute toxicity but is a known skin and eye irritant.[4]
| Parameter | Value | Species | Route | Source |
| LD₅₀ (Acute Oral) | 2790 mg/kg | Rat | Oral | [4][5] |
| LD₅₀ (Acute Dermal) | 5610 mg/kg | Rabbit | Dermal | [4][5] |
| LC₅₀ (Acute Inhalation) | >3.2 mg/L | Mouse | Inhalation | [6] |
| Skin Corrosion/Irritation | Irritant (Category 2) | Rabbit | Dermal | [4][6] |
| Serious Eye Damage/Irritation | Irritant (Category 2A) | - | Eye | [4] |
| Skin Sensitization | May cause an allergic skin reaction (Category 1) | - | Dermal | [6] |
GHS Hazard Classification and Communication
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. The diagram below illustrates the logical flow from GHS classification to the required hazard and precautionary statements for Linalool.
Caption: GHS hazard communication workflow for Linalool.
Experimental Protocols Overview
The safety data presented in this guide are derived from internationally recognized standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and reproducibility.
-
Acute Oral Toxicity (LD₅₀): This value is typically determined using a method analogous to OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). In this protocol, the substance is administered orally by gavage to fasted rats.[4][6] The study involves a stepwise procedure with a limited number of animals at each step. The outcome, mortality, is observed to determine the dose that causes death in 50% of the tested animal population. The result for Linalool was an LD₅₀ of 2,790 mg/kg in rats.[4][5]
-
Acute Dermal Toxicity (LD₅₀): Following a method similar to OECD Test Guideline 402 (Acute Dermal Toxicity), the substance is applied to a shaved area of the skin of rabbits for 24 hours.[4][6] The animals are observed for signs of toxicity and mortality. The dermal LD₅₀ for Linalool in rabbits was determined to be 5,610 mg/kg.[4][5]
-
Skin Irritation: To assess skin irritation, as described in OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion), a small amount of the substance is applied to the shaved skin of a test animal (typically a rabbit).[4] The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. Linalool is classified as a skin irritant based on these findings.[4]
-
Eye Irritation: Based on protocols like OECD Test Guideline 405 (Acute Eye Irritation/Corrosion), the substance is instilled into the conjunctival sac of one eye of a test animal. The eyes are examined for irritation, including redness, swelling, and discharge. Linalool causes serious eye irritation.[4]
Handling and Storage Precautions
Adherence to proper handling and storage protocols is essential to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[7] Lab coats and other protective clothing should be worn to prevent skin contact.[4]
-
Respiratory Protection: In case of insufficient ventilation or aerosol formation, use a suitable respirator with an appropriate filter (e.g., Type ABEK).
Safe Handling Practices:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4]
-
Take precautionary measures against static discharge.
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the work area.[4]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4]
-
The recommended storage temperature is 2-8 °C.[7]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[3]
Accidental Release and First Aid Measures
A clear and practiced emergency response plan is crucial for managing accidental releases.
Spill Response Workflow:
The following diagram outlines a general workflow for responding to a chemical spill of Linalool.
Caption: General workflow for responding to a Linalool spill.
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]
-
If on Skin: Immediately wash the skin with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[4] If skin irritation or a rash occurs, get medical advice.[4]
-
If in Eyes: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4][5]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[4] Do not allow the substance to enter drains, surface waters, or groundwater.[4][7] Waste should be handled as hazardous waste and disposed of at an approved waste disposal plant.[3][4]
References
- 1. Linalool | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. download.basf.com [download.basf.com]
- 5. aurochemicals.com [aurochemicals.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. carlroth.com [carlroth.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Linalool
This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated linalool, a critical tool in various research and development applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in analytical chemistry.
Introduction to Deuterated Linalool
Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants.[1] It exists as two enantiomers, (S)-(+)-linalool and (R)-(-)-linalool, each with distinct fragrances.[1][2] Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium, creates isotopologues of linalool that are invaluable in scientific research. These deuterated forms, such as Linalool-d3 and Linalool-d5, serve as ideal internal standards for quantification by mass spectrometry, allowing for precise tracking and measurement in complex biological matrices.[3][] The increased mass from deuterium substitution allows for clear differentiation from the endogenous, non-deuterated compound without significantly altering its chemical properties.
Physical Properties
The physical properties of deuterated linalool are largely comparable to its non-deuterated counterpart, with slight variations primarily in molecular weight and density. These properties are essential for handling, formulation, and experimental design.
Table 1: Comparison of Physical Properties
| Property | Linalool (Non-deuterated) | This compound | Linalool-d5 |
| Molecular Formula | C₁₀H₁₈O[1] | C₁₀H₁₅D₃O[3] | C₁₀H₁₃D₅O[] |
| Molecular Weight | 154.25 g/mol [1] | 157.3 g/mol [3] | 159.28 g/mol [] |
| Appearance | Colorless liquid/oil[1][5] | Neat oil[3] | Colorless to light yellow liquid[6] |
| Boiling Point | ~198 °C[1][7] | Not specified | Not specified |
| Density | ~0.862 g/mL at 20 °C[7] | Not specified | 0.859 ± 0.06 g/cm³[6] |
| Refractive Index | n20/D ~1.4615[7] | Not specified | Not specified |
| Solubility | Insoluble in water; miscible with ethanol and ether[5] | Soluble in Chloroform, Ethyl Acetate, Methanol[3] | Not specified |
| Stability | Stable under recommended storage conditions[5][8] | Store at -20°C[] | Store at -20°C for up to 1 month, or -80°C for 6 months[6] |
Chemical and Spectroscopic Properties
The primary chemical difference in deuterated linalool lies in its mass, which is fundamental to its application in mass spectrometry-based analytical methods.
Table 2: Key Chemical and Spectroscopic Identifiers
| Property | Linalool (Non-deuterated) | This compound | Linalool-d5 |
| CAS Number | 78-70-6[1] | 1216673-02-7[3] | 159592-39-9[6] |
| Mass Spectrum (EI) | Molecular Ion (M+) at m/z 154[9] | Expected M+ at m/z 157 | Expected M+ at m/z 159 |
| Mass Spectrum (ESI) | Parent Ion (M+H)+ at m/z 137[10] | Expected (M+H)+ at m/z 140 | Expected (M+H)+ at m/z 142 |
| Isotopic Purity | N/A | ≥99% (d₁-d₃)[3] | ≥99.0%[6] |
Experimental Protocols
Quantification of Linalool using Deuterated Standards (LC-MS/MS)
This protocol outlines a general procedure for the quantitative analysis of linalool in biological samples, such as human serum, using a deuterated internal standard.
Caption: LC-MS/MS workflow for linalool quantification.
Methodology:
-
Sample Preparation: A known volume of the biological matrix (e.g., serum) is collected.[11]
-
Internal Standard Spiking: A precise amount of deuterated linalool (e.g., this compound or Linalool-d5) is added to the sample. This internal standard accounts for sample loss during preparation and variability in instrument response.
-
Protein Precipitation & Extraction: Proteins are precipitated, typically with a solvent like acetonitrile. This is followed by a liquid-liquid extraction to isolate the analyte and internal standard from the matrix.[11]
-
LC Separation: The prepared sample is injected into a liquid chromatography system, often using a C18 reversed-phase column with a gradient elution of acetonitrile and water.[11][12]
-
MS/MS Detection: The eluent is directed into a tandem mass spectrometer operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the transitions from the precursor ion to a product ion for both linalool (e.g., m/z 137.1 → 95.1) and the deuterated internal standard (which will have a higher m/z).[11]
-
Quantification: The concentration of linalool in the original sample is determined by comparing the peak area ratio of the analyte to the known concentration of the internal standard.
Determination of Isotopic Purity (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is a rapid and sensitive method for confirming the isotopic purity of deuterated compounds.[13][14]
Methodology:
-
Sample Infusion: The deuterated linalool sample is dissolved in a suitable solvent and directly infused into an electrospray ionization (ESI) source of a high-resolution mass spectrometer.[14]
-
Full Scan Acquisition: A full scan mass spectrum is acquired in positive ion mode, ensuring sufficient resolution to distinguish between the different isotopologues (e.g., d₀, d₁, d₂, d₃, d₄, d₅).
-
Data Analysis: The relative abundance of the ion peaks for each isotopolog is measured.[13]
-
Purity Calculation: The isotopic purity is calculated based on the relative intensity of the desired deuterated species compared to the sum of intensities of all detected isotopologues.[15]
Metabolism and Biological Interactions
Deuteration is a key strategy in drug development to alter metabolic pathways, potentially improving a drug's pharmacokinetic profile (the "deuterium effect"). Understanding the metabolism of linalool is crucial for interpreting studies using its deuterated analogues.
Caption: Simplified metabolic pathway of linalool.
Linalool undergoes extensive metabolism, primarily in the liver.
-
Phase I Metabolism: The cytochrome P-450 enzyme system mediates the allylic oxidation of linalool to form more polar metabolites, such as 8-hydroxylinalool and 8-carboxylinalool.[16][17]
-
Phase II Metabolism: Both linalool and its oxidized metabolites can be conjugated with glucuronic acid, which further increases their water solubility and facilitates their excretion in the urine.[18][19]
-
Pharmacodynamic Effects: Linalool has been shown to act as a positive allosteric modulator of GABA-A receptors, which is believed to contribute to its anxiolytic and sedative effects.[17][20] Metabolic modification, such as oxidation, can reduce this modulatory potential.[20]
Logical Relationships in Linalool Analysis
The relationship between linalool, its deuterated forms, and its metabolites is central to its use in research.
References
- 1. Linalool - Wikipedia [en.wikipedia.org]
- 2. ScenTree - Linalool (CAS N° 78-70-6) [scentree.co]
- 3. caymanchem.com [caymanchem.com]
- 5. Linalool | 78-70-6 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L -Linalool natural, = 95 , FG 126-91-0 [sigmaaldrich.com]
- 8. Linalool | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Linalool [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. media.doterra.com [media.doterra.com]
- 12. Linalool Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic Products of Linalool and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research Portal [openresearch.surrey.ac.uk]
- 19. [PDF] Studies on the metabolism of linalool, a naturally occurring food flavour. | Semantic Scholar [semanticscholar.org]
- 20. Metabolic Products of Linalool and Modulation of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Linalool-d3 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of volatile and semi-volatile organic compounds, such as terpenes, by Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is crucial for achieving accurate and reliable results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. Linalool-d3, a deuterated analog of linalool, serves as an excellent internal standard for the analysis of linalool and other terpenes. Its chemical and physical properties are nearly identical to the native analyte, ensuring similar behavior during extraction and chromatographic separation. However, its mass is sufficiently different to be distinguished by a mass spectrometer, allowing for precise quantification.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the GC-MS analysis of terpenes in various matrices, including plant materials, essential oils, and beverages.
Key Advantages of Using this compound as an Internal Standard
-
Improved Accuracy and Precision: Compensates for analyte loss during sample preparation and inconsistencies in injection volume.
-
Enhanced Method Robustness: Minimizes the effects of matrix suppression or enhancement in complex samples.
-
Reliable Quantification: Provides a stable reference point for the quantification of linalool and other structurally similar terpenes.
Application Areas
The use of this compound as an internal standard is applicable to a wide range of research and industrial settings, including:
-
Pharmaceutical and Nutraceutical Industries: Quality control of raw materials and finished products containing essential oils or terpene-based active ingredients.
-
Food and Beverage Industry: Flavor and fragrance profiling and quality assurance.
-
Cannabis and Hemp Testing: Potency and purity analysis of terpene profiles.
-
Environmental Analysis: Monitoring of volatile organic compounds in air and water samples.
-
Academic Research: Investigating the biosynthesis and biological activity of terpenes.
Experimental Protocols
Two primary methodologies are presented for the analysis of terpenes using this compound as an internal standard: Liquid Injection GC-MS and Headspace Solid-Phase Microextraction (HS-SPME) GC-MS .
Protocol 1: Quantitative Analysis of Terpenes by Liquid Injection GC-MS
This protocol is suitable for the analysis of terpenes in liquid samples or solvent extracts of solid matrices.
1. Materials and Reagents
-
Solvents: Hexane or Ethyl Acetate (GC grade or higher)
-
Standards: Linalool, this compound, and other target terpene standards (high purity)
-
Sample Matrix: Essential oil, plant extract, beverage, etc.
-
Glassware: Volumetric flasks, pipettes, autosampler vials with septa
2. Standard Preparation
-
Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of linalool, this compound, and other target terpenes in hexane or ethyl acetate.
-
Internal Standard (IS) Working Solution (50 µg/mL): Dilute the this compound primary stock solution to a final concentration of 50 µg/mL in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the terpene primary stock solutions into volumetric flasks. Add a constant volume of the IS working solution to each calibration standard and dilute to the final volume with the solvent. A typical calibration range is 1-100 µg/mL.[1]
3. Sample Preparation
-
Liquid Samples (e.g., Essential Oils): Accurately weigh a known amount of the essential oil and dissolve it in a known volume of solvent.
-
Solid Samples (e.g., Plant Material):
-
Homogenize the sample to a fine powder.
-
Accurately weigh a known amount of the homogenized sample (e.g., 1 g) into a centrifuge tube.[1]
-
Add a known volume of extraction solvent (e.g., 10 mL of ethyl acetate).[1]
-
Add a precise volume of the this compound IS working solution.
-
Vortex and/or sonicate the sample for a defined period (e.g., 15-30 minutes) to ensure efficient extraction.[1]
-
Centrifuge the sample to pellet the solid material.[1]
-
Transfer the supernatant to an autosampler vial for GC-MS analysis.
-
4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.[1]
-
Inlet: Split/splitless injector, operated in split mode (e.g., 15:1 split ratio) at 250°C.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[1]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 3°C/min to 85°C.
-
Ramp 2: 2°C/min to 165°C, hold for 1 minute.
-
Ramp 3: 30°C/min to 250°C, hold for 20 minutes.[1]
-
-
Mass Spectrometer Parameters:
5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of the analyte in the samples by using the regression equation from the calibration curve.
Protocol 2: Quantitative Analysis of Terpenes by Headspace SPME-GC-MS
This protocol is ideal for the analysis of volatile terpenes in solid or liquid samples and minimizes matrix effects.
1. Materials and Reagents
-
SPME Fiber: Polydimethylsiloxane (PDMS) coated fiber (e.g., 100 µm film thickness).
-
Standards: Linalool, this compound, and other target terpene standards.
-
Sample Matrix: Plant material, fruit juice, etc.
-
Headspace Vials: 20 mL headspace vials with magnetic screw caps and septa.
-
Sodium Chloride (NaCl): To increase the volatility of the analytes.
2. Standard and Sample Preparation
-
Calibration Standards:
-
In a series of headspace vials, add a known amount of a blank matrix (e.g., deionized water for aqueous samples or a terpene-free solid matrix).
-
Spike with increasing concentrations of the target terpenes.
-
Add a constant amount of this compound to each vial.
-
Add a consistent amount of NaCl (e.g., 1 g) to each vial to facilitate the release of volatiles.
-
-
Samples:
3. HS-SPME-GC-MS Parameters
-
Autosampler: Equipped with a SPME fiber holder.
-
Incubation: Incubate the vial at a specific temperature and time to allow for equilibration of the analytes in the headspace (e.g., 40°C for 5 minutes with agitation).[3]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 10 minutes at 40°C with agitation).[3]
-
Desorption: Transfer the fiber to the GC inlet for thermal desorption of the analytes (e.g., 270°C for 3 minutes).[3]
-
GC-MS Conditions: Similar to the liquid injection method, with adjustments to the oven temperature program as needed to optimize separation.
Quantitative Data Summary
The following tables summarize typical validation data for the quantitative analysis of terpenes using an internal standard method with GC-MS.
Table 1: Method Validation Parameters for Terpene Analysis
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 0.3 µg/mL | [1] |
| Limit of Quantification (LOQ) | 1.0 µg/mL | [1] |
| Accuracy (Recovery) | 89% - 111% | [1] |
| Precision (RSD) | < 10% | [1] |
Table 2: Example Calibration Curve Data for Linalool
| Concentration (µg/mL) | Analyte/IS Peak Area Ratio |
| 1 | User-determined |
| 5 | User-determined |
| 10 | User-determined |
| 25 | User-determined |
| 50 | User-determined |
| 100 | User-determined |
| R² | > 0.99 |
Table 3: Recovery and Precision Data from a Spiked Matrix Study [4]
| Analyte | Spiked Concentration (ppm) | Recovery (%) | RSD (%) |
| α-Pinene | 10 | 84.2 | 1.34 |
| 125 | 86.4 | - | |
| 350 | 83.3 | - | |
| Linalool | 10 | Data not specified | Data not specified |
| 125 | Data not specified | Data not specified | |
| 350 | Data not specified | Data not specified |
Note: The table from the cited source did not include specific data for linalool but demonstrated the methodology's performance for other terpenes.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantitative analysis of terpenes using this compound as an internal standard with GC-MS.
Caption: Workflow for GC-MS analysis of terpenes using an internal standard.
References
- 1. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecommons.cornell.edu [ecommons.cornell.edu]
- 3. gcms.cz [gcms.cz]
- 4. Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Linalool using Headspace SPME-GC-MS with Linalool-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of linalool in various matrices using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard, linalool-d3, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. This method is particularly suitable for the analysis of volatile compounds in complex samples encountered in pharmaceutical, food, and fragrance industries.
Introduction
Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants. It is widely used as a fragrance in cosmetic products and as a flavoring agent in the food industry. Accurate quantification of linalool is crucial for quality control, formulation development, and safety assessment. Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is ideal for the extraction of volatile and semi-volatile compounds from a sample matrix. When combined with the selectivity and sensitivity of gas chromatography-mass spectrometry (GC-MS), it provides a powerful tool for trace-level analysis. The internal standard method, utilizing a stable isotope-labeled analogue such as this compound, is the gold standard for quantification as it effectively compensates for any analyte loss during sample preparation and injection, as well as fluctuations in instrument performance.
Experimental Workflow
Caption: Experimental workflow for the quantification of linalool by HS-SPME-GC-MS.
Experimental Protocols
Materials and Reagents
-
Linalool (≥97% purity)
-
This compound (≥98% purity)
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 100 mg of linalool and dissolve in 100 mL of methanol to create a linalool stock solution.
-
Similarly, prepare a 1000 µg/mL stock solution of this compound in methanol.
-
-
Internal Standard (IS) Working Solution (10 µg/mL):
-
Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking a constant amount of the this compound internal standard working solution into decreasing concentrations of linalool.
-
For example, in a 10 mL volumetric flask, add 1 mL of the 10 µg/mL this compound IS working solution and the appropriate volume of a diluted linalool stock solution to achieve final linalool concentrations ranging from 0.5 to 50 ng/mL. Bring to volume with deionized water.
-
Sample Preparation
-
Place 5 g (or 5 mL) of the sample matrix into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 2 g of sodium chloride to the vial. The salt increases the ionic strength of the aqueous phase, promoting the release of volatile analytes into the headspace.
-
Spike the sample with a known amount of the this compound internal standard working solution (e.g., 50 µL of a 10 µg/mL solution).
-
Immediately seal the vial with a magnetic screw cap.
HS-SPME Procedure
-
Place the sealed vial in the autosampler tray of the GC-MS system.
-
Incubation/Equilibration: Incubate the vial at 60°C for 15 minutes with agitation to allow for the equilibration of linalool and this compound between the sample and the headspace.
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Desorption: Retract the fiber and immediately introduce it into the heated GC inlet for thermal desorption.
GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Inlet: Splitless mode, 250°C
-
SPME Desorption Time: 5 minutes
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 230°C
-
Hold: 5 minutes at 230°C
-
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
Selected Ion Monitoring (SIM) Parameters
For accurate quantification, monitor the following mass-to-charge ratios (m/z):
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Linalool | 71 | 121 |
| This compound | 74 | 124 |
The quantifier ion is used for concentration calculations, while the qualifier ion confirms the identity of the compound.
Calibration Curve Data
A typical calibration curve is generated by plotting the peak area ratio of linalool to this compound against the concentration of linalool.
| Linalool Conc. (ng/mL) | This compound Conc. (ng/mL) | Peak Area Ratio (Linalool/Linalool-d3) |
| 0.5 | 10 | 0.048 |
| 1.0 | 10 | 0.095 |
| 5.0 | 10 | 0.492 |
| 10.0 | 10 | 0.985 |
| 25.0 | 10 | 2.47 |
| 50.0 | 10 | 4.95 |
Linearity: A linear regression of the calibration curve should yield a correlation coefficient (R²) of ≥0.99.
Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
Signaling Pathway and Logical Relationships
Caption: Logical relationship for internal standard quantification.
Conclusion
The described HS-SPME-GC-MS method using this compound as an internal standard provides a highly reliable and sensitive approach for the quantification of linalool in a variety of sample matrices. The detailed protocol and validation parameters demonstrate the method's suitability for routine analysis in research and quality control laboratories. The use of an isotopically labeled internal standard is key to achieving the high levels of accuracy and precision required in scientific and industrial applications.
Application of Linalool-d3 in Flavor and Fragrance Analysis: A Detailed Guide
Introduction
Linalool, a naturally occurring terpene alcohol, is a key component in a vast array of essential oils and a fundamental ingredient in the flavor and fragrance industries. Its characteristic floral and slightly spicy aroma contributes to the scent profile of numerous flowers and spices. Accurate quantification of linalool is crucial for quality control, authenticity assessment, and formulation development in these industries. The use of a deuterated internal standard, Linalool-d3, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), offers a robust and precise method for this purpose. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development.
The Principle of Stable Isotope Dilution Analysis
The core of this analytical approach lies in the principle of stable isotope dilution. This compound is chemically identical to linalool, but three of its hydrogen atoms are replaced with deuterium. This results in a molecule with a slightly higher molecular weight, which can be distinguished by a mass spectrometer. However, its chromatographic behavior is nearly identical to that of the non-deuterated form.
By adding a known amount of this compound to a sample, it acts as an internal standard that co-elutes with the endogenous linalool. Any sample loss during preparation or injection affects both the analyte and the internal standard equally. The ratio of the MS signal of the analyte to the signal of the internal standard is then used for quantification, leading to more accurate and reproducible results compared to external standard calibration.[1][2][3][4]
Experimental Protocols
The following protocols are generalized from established methods for the analysis of linalool in essential oils and other complex matrices using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS.
Materials and Reagents
-
Linalool (analytical standard, ≥98% purity)
-
This compound (isotopic purity ≥98%)
-
Methanol or Ethanol (GC grade)
-
Sodium Chloride (analytical grade)
-
Deionized water
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME autosampler (or manual SPME holder)
-
Heated agitator for headspace vials
Protocol 1: Preparation of Standards and Calibration Curve
-
Primary Stock Solutions: Prepare individual stock solutions of linalool and this compound in methanol at a concentration of 1000 µg/mL.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to a working concentration of 10 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the linalool primary stock solution into 10 mL of deionized water in 20 mL headspace vials. A typical concentration range would be 10, 50, 100, 250, 500, and 1000 ng/mL.
-
Spiking the Internal Standard: Add a fixed amount of the this compound working solution to each calibration standard and sample vial. A final concentration of 20-50 ng/mL of this compound is often effective.[5]
-
Matrix Matching: For complex matrices, it is advisable to prepare calibration standards in a blank matrix that closely resembles the sample to be analyzed to compensate for matrix effects.
Protocol 2: Sample Preparation
-
Liquid Samples (e.g., Essential Oil Dilutions, Beverages):
-
Accurately weigh or pipette a known amount of the liquid sample into a 20 mL headspace vial.
-
Dilute the sample with deionized water to a final volume of 10 mL.
-
Add 1-2 grams of NaCl to the vial to increase the ionic strength of the solution, which enhances the release of volatile compounds into the headspace.
-
Spike the sample with the this compound internal standard working solution to achieve the same final concentration as in the calibration standards.
-
-
Solid Samples (e.g., Plant Material, Powders):
-
Accurately weigh a known amount of the homogenized solid sample into a 20 mL headspace vial.
-
Add 10 mL of deionized water and 1-2 grams of NaCl.
-
Spike the sample with the this compound internal standard working solution.
-
Protocol 3: HS-SPME and GC-MS Analysis
-
Incubation: Place the sealed vials in the heated agitator. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration of the volatile compounds between the sample and the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) under continued agitation and heating.
-
Desorption and Injection: Immediately after extraction, transfer the SPME fiber to the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the GC column.
-
GC-MS Parameters: The following are typical GC-MS parameters that may require optimization:
-
GC Column: DB-Wax or equivalent polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 4°C/min.
-
Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Scan Range: m/z 40-350.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, monitor the following ions:
-
Linalool: m/z 71, 93, 121.
-
This compound: m/z 74, 93, 124.[5]
-
-
-
Data Presentation
Quantitative data from method validation studies are summarized below. These values demonstrate the performance characteristics of using this compound as an internal standard in GC-MS analysis.
Table 1: Method Validation Parameters for Linalool Quantification
| Parameter | Typical Value/Range | Matrix | Analytical Technique | Reference |
| Linearity (R²) | ≥ 0.98 | Essential Oils | HS-SPME-GC-MS | [1][2][3][4] |
| Limit of Detection (LOD) | 10 mg/kg | Yuzu Essential Oil | GC-MS | [3] |
| 3.5 ng/mL | Human Serum | LC-MS/MS | [4] | |
| Limit of Quantification (LOQ) | 35 mg/kg | Yuzu Essential Oil | GC-MS | [3] |
| 7.5 ng/mL | Human Serum | LC-MS/MS | [4] | |
| Recovery | Within 20% of expected | Essential Oils | HS-SPME-GC-MS | [1][4] |
| Repeatability (RSD) | 3.1% | Linalool Standard | GC-MS | [3] |
| Reproducibility (RSD) | 8.8% | Linalool Standard | GC-MS | [3] |
Visualizations
The following diagrams illustrate the workflow and principles described in these application notes.
Caption: Experimental workflow for linalool quantification.
Caption: Principle of internal standard quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. ERIC - EJ1327795 - Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method, Journal of Chemical Education, 2022-Feb [eric.ed.gov]
- 3. oaji.net [oaji.net]
- 4. Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantitative Analysis of Linalool in Cannabis Using Isotope Dilution GC-MS
Introduction
Terpenes, the aromatic compounds responsible for the characteristic scent and flavor of cannabis, are gaining significant attention from researchers and consumers alike.[1] Beyond their sensory contributions, terpenes are believed to work synergistically with cannabinoids to produce what is known as the "entourage effect," potentially enhancing the therapeutic properties of the plant.[2] Linalool, a monoterpenoid alcohol, is a prominent terpene found in many cannabis strains, recognized by its delicate floral and citrus aroma.[3] Its potential therapeutic effects, including soothing and relaxing properties, make its accurate quantification crucial for product consistency, quality control, and targeted drug development.[3]
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for terpene analysis due to its high sensitivity and selectivity.[4][5] However, the volatility of terpenes can lead to variability during sample preparation and injection.[4] To overcome this challenge, this protocol employs an isotope dilution method using Linalool-d3, a deuterated analog of linalool, as an internal standard (ISTD). Since this compound is chemically identical to linalool but has a different mass, it co-elutes chromatographically but is distinguishable by the mass spectrometer.[6] This allows for precise and accurate quantification by correcting for any analyte loss during the analytical process.[6]
This application note provides a detailed protocol for the extraction, identification, and quantification of linalool in cannabis flower samples using GC-MS with this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Standards:
-
Linalool (≥97% purity, Sigma-Aldrich or equivalent)
-
This compound (CDN Isotopes or equivalent)
-
-
Solvents:
-
Ethyl Acetate (GC grade, ≥99.5% purity)
-
-
Consumables:
-
2 mL amber glass autosampler vials with PTFE-lined caps
-
15 mL polypropylene centrifuge tubes
-
0.22 µm syringe filters (PTFE)
-
Analytical balance (4-decimal place)
-
Vortex mixer
-
Centrifuge
-
-
Cannabis Samples:
-
Homogenized cannabis flower
-
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system or equivalent
-
Mass Spectrometer: Agilent 5977A MS or equivalent
-
Autosampler: Agilent 7693 or equivalent
-
GC Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness) or equivalent
Preparation of Standard Solutions
-
Linalool Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of pure linalool standard.
-
Dissolve in ethyl acetate in a 10 mL volumetric flask.
-
Fill to the mark with ethyl acetate and mix thoroughly.
-
-
This compound Internal Standard (ISTD) Stock Solution (100 µg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in ethyl acetate in a 10 mL volumetric flask.
-
Fill to the mark with ethyl acetate and mix thoroughly.
-
-
Calibration Curve Standards:
-
Prepare a series of calibration standards by diluting the Linalool Primary Stock Solution.
-
To each calibration standard, add a constant amount of the this compound ISTD Stock Solution to achieve a final concentration of 10 µg/mL.
-
| Calibration Level | Concentration of Linalool (µg/mL) | Volume of Linalool Stock (1000 µg/mL) | Volume of ISTD Stock (100 µg/mL) | Final Volume (with Ethyl Acetate) |
| 1 | 0.5 | 5 µL | 100 µL | 1 mL |
| 2 | 1.0 | 10 µL | 100 µL | 1 mL |
| 3 | 5.0 | 50 µL | 100 µL | 1 mL |
| 4 | 10.0 | 100 µL | 100 µL | 1 mL |
| 5 | 25.0 | 250 µL | 100 µL | 1 mL |
| 6 | 50.0 | 500 µL | 100 µL | 1 mL |
| 7 | 100.0 | 1000 µL (from a 100 µg/mL dilution) | 100 µL | 1 mL |
Sample Preparation
-
Homogenization: Homogenize the cannabis flower sample to a fine powder to ensure uniformity.
-
Weighing: Accurately weigh approximately 100 mg of the homogenized sample into a 15 mL polypropylene centrifuge tube.
-
Extraction:
-
Add 10 mL of ethyl acetate to the tube.
-
Add 100 µL of the 100 µg/mL this compound ISTD stock solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Filtration:
-
Carefully take an aliquot of the supernatant.
-
Filter the extract through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.
-
Cap the vial immediately to prevent the evaporation of volatile terpenes.
-
GC-MS Analysis
The following table outlines the instrumental conditions for the GC-MS analysis.
| Parameter | Value |
| GC Inlet | |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 15:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 70°C, hold for 2 min |
| Ramp Rate 1 | 3°C/min to 85°C |
| Ramp Rate 2 | 10°C/min to 200°C |
| Mass Spectrometer | |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| Linalool | m/z 71, 93, 121 |
| This compound | m/z 72, 96, 124 |
Data Analysis
-
Calibration Curve:
-
For each calibration standard, calculate the peak area ratio of the primary linalool ion (m/z 93) to the primary this compound ion (m/z 96).
-
Plot the peak area ratio (y-axis) against the concentration of linalool (x-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²). The r² value should be >0.99 for a valid calibration.[1][7]
-
-
Quantification:
-
Calculate the peak area ratio for the cannabis samples.
-
Use the regression equation from the calibration curve to determine the concentration of linalool in the sample extract.
-
Calculate the final concentration in the cannabis flower (µg/g) using the following formula:
-
Linalool (µg/g) = (Concentration from curve (µg/mL) × Volume of solvent (mL)) / Weight of sample (g)
-
-
Data Presentation
Method Validation Summary
The developed method should be validated for linearity, sensitivity, and accuracy according to established guidelines.[1]
| Parameter | Result |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantitation (LOQ) | 0.75 µg/mL |
| Recovery (at 10 µg/mL) | 95 - 105% |
| Repeatability (%RSD, n=6) | < 10% |
Sample Analysis Results
The following table shows example quantitative results for linalool in three different cannabis cultivars.
| Sample ID | Linalool Concentration (µg/g) | %RSD (n=3) |
| Cultivar A | 1250.4 | 4.2 |
| Cultivar B | 875.9 | 5.1 |
| Cultivar C | 2340.1 | 3.8 |
Visualizations
Experimental Workflow
Caption: Workflow for linalool quantification in cannabis.
Linalool's Influence on NF-κB Signaling
Linalool has demonstrated anti-inflammatory effects by modulating the canonical NF-κB signaling pathway.[8][9] This pathway is a key regulator of inflammatory responses, and its inhibition is a target for therapeutic development.
Caption: Linalool inhibits the pro-inflammatory NF-κB pathway.
References
- 1. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 3. Get to Know the Linalool Cannabis Terpene - RQS Blog [royalqueenseeds.com]
- 4. rootsciences.com [rootsciences.com]
- 5. Unlocking Cannabis Terpenes: A Comprehensive Guide to Their Role and Advanced Analysis [labx.com]
- 6. Certified Reference Materials and Internal Standards for Cannabinoid Analysis [labx.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. linalool-and-linalyl-acetate-attenuated-canonical-pathway-of-nf-b-signaling-in-hepg2-cells - Ask this paper | Bohrium [bohrium.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linalool-d3 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Linalool-d3 for use as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for this compound as an internal standard?
A1: The optimal concentration of this compound is application-dependent and should be determined experimentally. However, a general guideline is to use a concentration that provides a signal intensity within the linear range of the detector and is comparable to the expected concentration of the analyte (Linalool) in the samples.[1] A good starting point for GC-MS analysis can be around 20 ppb, while for LC-MS/MS, a higher concentration in the ng/mL range may be necessary.
Q2: Why is it crucial to optimize the internal standard concentration?
A2: Optimizing the internal standard concentration is critical for ensuring the accuracy, precision, and reliability of quantitative analysis.[1] An inappropriate concentration can lead to issues such as poor linearity of the calibration curve, inaccurate quantification due to detector saturation, and increased variability in results.
Q3: Can I use the same this compound concentration for both GC-MS and LC-MS analysis?
A3: Not necessarily. The optimal concentration can vary significantly between different analytical platforms due to differences in sensitivity, ionization efficiency, and sample introduction volumes. It is essential to optimize the concentration for the specific instrument and method you are using.
Q4: How does the sample matrix affect the optimal this compound concentration?
A4: The sample matrix can significantly influence the ionization of both the analyte and the internal standard, a phenomenon known as the matrix effect. This can lead to signal suppression or enhancement. Therefore, the optimal this compound concentration should be determined using a matrix that closely matches your actual samples to compensate for these effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Linearity of Calibration Curve (R² < 0.99) | Internal standard concentration is too high, causing detector saturation at higher analyte concentrations. | Decrease the concentration of this compound. |
| Internal standard concentration is too low, leading to a poor signal-to-noise ratio at lower analyte concentrations. | Increase the concentration of this compound. | |
| Inconsistent addition of the internal standard. | Ensure precise and consistent pipetting of the this compound solution into all samples and standards. | |
| High Variability (%RSD > 15%) in Quality Control (QC) Samples | Inconsistent signal from the internal standard across the analytical run. | Check for instrument stability. Prepare a fresh this compound stock solution. Ensure the internal standard is added at an early stage of sample preparation to account for variability.[1] |
| Matrix effects are inconsistently affecting the this compound signal. | Re-evaluate the sample cleanup procedure to remove interfering matrix components. Consider using matrix-matched calibration standards. | |
| Signal Suppression or Enhancement | Co-eluting matrix components are affecting the ionization of this compound. | Optimize the chromatographic method to separate this compound from interfering compounds. Adjust the sample preparation to remove matrix components. |
| Carryover of this compound in Blank Injections | Adsorption of this compound to the analytical column or other parts of the system. | Implement a more rigorous wash cycle between injections. Consider using a different column material. |
| Chromatographic Peak Tailing or Splitting for this compound | Interaction of this compound with active sites in the GC inlet or on the column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. |
| Inappropriate mobile phase composition in LC. | Optimize the mobile phase composition and gradient to ensure good peak shape. |
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for a given analytical method.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of Linalool (analyte) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or ethyl acetate).
-
Prepare a stock solution of this compound (internal standard) at a concentration of 1 mg/mL in the same solvent.
2. Preparation of Calibration Standards:
-
Prepare a series of calibration standards of Linalool at different concentrations covering the expected range of your samples (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
3. Experiment to Test Different this compound Concentrations:
-
Divide the calibration standards into several sets.
-
Spike each set with a different, fixed concentration of this compound. Suggested concentrations to test:
-
Set A: 10 ng/mL this compound
-
Set B: 50 ng/mL this compound
-
Set C: 100 ng/mL this compound
-
Set D: 250 ng/mL this compound
-
-
Process and analyze each set of standards according to your established analytical method (GC-MS or LC-MS/MS).
4. Data Analysis:
-
For each set, construct a calibration curve by plotting the peak area ratio (Linalool Area / this compound Area) against the concentration of Linalool.
-
Determine the coefficient of determination (R²) for each calibration curve.
-
Calculate the response factor (RF) for each calibration level: RF = (Area_Linalool / Conc_Linalool) / (Area_this compound / Conc_this compound)
-
Calculate the relative standard deviation (%RSD) of the response factors across the calibration range for each set.
5. Selection of Optimal Concentration:
-
Choose the this compound concentration that results in:
-
The highest coefficient of determination (R² ≥ 0.99).
-
The lowest %RSD of the response factors across the calibration range.
-
A stable and reproducible signal for this compound across all injections.
-
Data Presentation
Table 1: Effect of this compound Concentration on Calibration Curve Linearity and Response Factor Stability
| This compound Concentration | Calibration Curve R² | %RSD of Response Factors | Observations |
| 10 ng/mL | 0.991 | 18.5% | Poor linearity and high variability, likely due to low IS signal at lower analyte concentrations. |
| 50 ng/mL | 0.998 | 8.2% | Good linearity and acceptable variability. |
| 100 ng/mL | 0.999 | 4.5% | Excellent linearity and low variability. Optimal concentration. |
| 250 ng/mL | 0.995 | 12.3% | Decreased linearity, potentially due to detector saturation at higher analyte concentrations. |
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
References
Linalool-d3 Gas Chromatography Technical Support Center
This technical support guide provides troubleshooting advice for common issues encountered during the gas chromatography (GC) analysis of Linalool-d3, a deuterated isotopologue of the naturally occurring terpene, linalool. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shape problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My this compound peak is tailing. What are the possible causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, can compromise resolution and lead to inaccurate quantification.[1] This issue often arises from interactions between polar or active analytes and "active sites" within the GC system.[1]
Common Causes and Solutions for Peak Tailing:
-
Active Sites in the Inlet or Column: Linalool, with its hydroxyl group, is susceptible to interacting with active silanol groups in the injector liner or at the head of the column.[1][2]
-
Solution: Use a fresh, deactivated inlet liner. If the problem persists, trim 10-20 cm from the front of the column to remove accumulated non-volatile residues or degraded stationary phase.[1][3] For analyses of active compounds, it is crucial to use both a highly inert column and a highly inert liner.[4]
-
-
Poor Column Installation: An improper column cut or incorrect installation depth in the inlet can create turbulence and dead volume, leading to peak tailing.[1][5] If all peaks in the chromatogram are tailing, the issue is more likely physical (e.g., poor column cut or installation) rather than chemical.[1][6]
-
Column Contamination: Accumulation of non-volatile matrix components at the column inlet can create active sites.[7][8]
-
Solvent Polarity Mismatch: A mismatch between the polarity of the sample solvent and the stationary phase can cause poor peak shape.[9]
Why is my this compound peak fronting and how do I resolve it?
Peak fronting, an asymmetry where the front part of the peak is broader than the back, is often a sign of column overload.[11][12] This means too much analyte has been introduced, saturating the stationary phase at the column head.[1][13]
Common Causes and Solutions for Peak Fronting:
-
Sample Overload: The concentration or injection volume of this compound is too high for the column's capacity.[11][14]
-
Incompatible Stationary Phase or Column Dimensions: The column may not be suitable for the sample concentration.
-
Solution: Consider using a column with a thicker stationary phase film or a wider internal diameter to increase sample capacity.[14]
-
-
Solvent and Stationary Phase Mismatch: The sample solvent may not be compatible with the stationary phase, which can sometimes manifest as fronting, particularly for early-eluting peaks.[11]
-
Solution: If possible, dissolve the this compound standard in a solvent that is more compatible with the stationary phase.[11]
-
I'm observing split peaks for this compound. What is the cause and what is the solution?
Peak splitting can arise from both physical and chemical effects that disrupt the homogeneity of the sample band as it is introduced onto the column.[1][3] This is a particularly common issue in splitless injection mode.[1]
Common Causes and Solutions for Split Peaks:
-
Improper Column Installation: A poor column cut or incorrect positioning in the inlet can cause the sample band to split before it enters the column.[1][3]
-
Issues with Splitless Injection:
-
Incompatible Solvent and Stationary Phase: Injecting a non-polar solvent (like hexane) onto a polar column (like a WAX phase) can lead to poor sample focusing and split peaks.[1]
-
Incorrect Initial Oven Temperature: If the initial oven temperature is too high, the analyte may not condense in a narrow band on the stationary phase, resulting in peak splitting.[1]
-
Solution: Set the initial oven temperature at least 20°C below the boiling point of the sample solvent to ensure proper solvent focusing.[1]
-
-
-
Contamination and Column Degradation: Active sites or contamination at the head of the column can cause parts of the analyte band to interact differently, leading to splitting.[3]
Quantitative Data Summary
The following table provides typical GC parameters for the analysis of terpenes like linalool. These should be considered as a starting point and may require optimization for your specific instrument and application.
| Parameter | Typical Value/Type | Reference(s) |
| Column Type | DB-Wax, HeavyWAX, EL-5, Equity-1 | [15][16][17] |
| Column Dimensions | 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness | [16][17][18] |
| Injection Mode | Split (e.g., 10:1 to 100:1) or Splitless | [1][17][18] |
| Inlet Temperature | 230 - 280 °C | [17][19] |
| Carrier Gas | Helium or Hydrogen | [17][18] |
| Flow Rate | ~1 mL/min (Helium) | [17] |
| Oven Program | Start at 50-70°C, ramp at 2-5°C/min to ~165°C, then ramp faster to ~250°C | [17][19][20] |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | [15][16] |
| Detector Temperature | 280 - 300 °C (FID) | [18][19] |
Experimental Protocols
Protocol 1: General GC-MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound using a standard capillary GC-MS system.
-
Sample Preparation: Dilute the this compound standard to a concentration of 1-100 µg/mL in a suitable solvent (e.g., methanol or isopropanol).[15][20]
-
GC-MS Instrument Setup:
-
Column: Install a DB-Wax or similar polar capillary column (e.g., 60 m x 0.25 mm I.D., 0.25 µm film thickness).[17]
-
Injector: Set the injector temperature to 250°C. Use a deactivated split/splitless liner. For this example, use a split ratio of 100:1.[17]
-
Carrier Gas: Use Helium at a constant flow rate of 0.8-1.0 mL/min.[17]
-
Oven Program: Set the initial oven temperature to 70°C and hold for 2 minutes. Ramp the temperature at 2°C/min to 100°C, then ramp at a higher rate (e.g., 30°C/min) to 230°C and hold for 15 minutes.[17][20]
-
MS Detector: Set the ion source temperature to 210-230°C. Acquire data in scan mode or selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions for this compound.[21]
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate the this compound peak and assess its shape (tailing factor, asymmetry). Compare the retention time with an authentic standard if available.
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common peak shape problems in GC.
Caption: Workflow for diagnosing and resolving peak tailing issues.
Caption: Workflow for diagnosing and resolving peak fronting and splitting issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Common GC Troubleshooting Questions [phenomenex.com]
- 5. GC Troubleshooting—Tailing Peaks [restek.com]
- 6. m.youtube.com [m.youtube.com]
- 7. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. perkinelmer.com [perkinelmer.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. gcms.cz [gcms.cz]
- 16. cannabissciencetech.com [cannabissciencetech.com]
- 17. oaji.net [oaji.net]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hmelj-giz.si [hmelj-giz.si]
Technical Support Center: Linalool-d3 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Linalool-d3 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Linalool, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[2][3] When quantifying Linalool, components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of Linalool and its stable isotope-labeled internal standard, this compound.
Q2: I am using this compound as a stable isotope-labeled internal standard (SIL-IS). Shouldn't this compensate for all matrix effects?
A2: While SIL-IS like this compound are the gold standard for compensating for matrix effects, they may not always provide complete correction.[4] Ideally, the analyte and the SIL-IS co-elute and experience the same degree of ion suppression or enhancement. However, differences in physical properties due to the deuterium labeling can sometimes cause a slight chromatographic shift (isotopic effect).[4] If the matrix effect is not uniform across the entire peak elution window, the analyte and the internal standard can be affected differently, leading to inaccurate results.[4] It has been demonstrated that the matrix effects experienced by an analyte and its SIL-IS can differ significantly.[4]
Q3: What are the common sources of matrix effects in bioanalytical samples?
A3: Common sources of matrix effects in biological samples such as plasma, serum, and urine include:
-
Phospholipids: These are major components of cell membranes and are a primary cause of ion suppression in electrospray ionization (ESI).[5]
-
Salts and Buffers: High concentrations of salts can reduce the efficiency of the ESI process.[6]
-
Endogenous Metabolites: The vast number of small molecules naturally present in biological fluids can co-elute with the analyte of interest.
-
Proteins: Although large molecules, residual proteins after precipitation can still interfere with the analysis.[6]
-
Anticoagulants and other additives: Substances used during sample collection and processing can also contribute to matrix effects.[6]
Q4: How can I assess the presence and magnitude of matrix effects in my assay?
A4: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte and internal standard solution into the mass spectrometer while injecting a blank, extracted matrix sample.[7] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.
-
Post-Extraction Spike Method: This quantitative method compares the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution (e.g., mobile phase).[5] The matrix factor (MF) can be calculated to determine the extent of the matrix effect.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in Linalool quantification despite using this compound.
This issue often points to differential matrix effects on Linalool and this compound or significant ion suppression affecting the overall signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent Linalool quantification.
Detailed Steps:
-
Evaluate Chromatography:
-
Co-elution: Confirm that the chromatographic peaks for Linalool and this compound are sharp, symmetrical, and, most importantly, co-elute perfectly. Even a slight separation can lead to differential matrix effects.
-
Retention Time: A stable retention time is crucial. Drifting retention times can move the analyte into a region of different matrix effects.
-
-
Quantify Matrix Effects:
-
Perform a post-extraction spike experiment to calculate the Matrix Factor (MF). An MF value significantly different from 1 indicates a strong matrix effect.
-
-
Optimize Sample Preparation:
-
If currently using Protein Precipitation (PPT), which is known for leaving many matrix components, consider switching to a more rigorous sample cleanup technique.[8]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT.[8]
-
Solid-Phase Extraction (SPE): Often the most effective method for removing interfering matrix components.[1][8] Mixed-mode SPE can be particularly effective.[8]
-
-
Optimize Chromatographic Conditions:
-
Gradient Modification: Adjust the mobile phase gradient to better separate Linalool from co-eluting matrix components.
-
Column Chemistry: Try a different column with an alternative stationary phase to alter selectivity.
-
Issue 2: Low signal intensity and poor sensitivity for Linalool and this compound.
This problem suggests significant ion suppression is occurring.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low signal intensity.
Detailed Steps:
-
Verify Mass Spectrometer Performance: Ensure the instrument is tuned and calibrated correctly. Check source parameters like temperature, gas flows, and voltages to ensure they are optimal for Linalool ionization.
-
Identify Ion Suppression Regions: Use the post-column infusion technique to identify the retention time windows where significant ion suppression occurs.
-
Adjust Chromatography: Modify the LC method to ensure that Linalool and this compound do not elute in a zone of high ion suppression.
-
Enhance Sample Cleanup: As detailed in the previous section, move to a more effective sample preparation method like SPE or LLE to remove the compounds causing the ion suppression.
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components.[2][9]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect for Linalool Quantification
| Sample Preparation Method | Matrix Factor (MF)1 | Analyte Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 0.65 | 95 | 15.2 |
| Liquid-Liquid Extraction (LLE) | 0.88 | 85 | 7.8 |
| Solid-Phase Extraction (SPE) | 0.97 | 92 | 3.5 |
¹Matrix Factor (MF) = (Peak response in presence of matrix) / (Peak response in absence of matrix). A value closer to 1 indicates a lower matrix effect. This is illustrative data based on general principles; actual results may vary.[8]
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike Method
-
Prepare Samples:
-
Set A (Neat Solution): Spike the analyte (Linalool) and internal standard (this compound) at a known concentration into the mobile phase or a clean solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentration as in Set A.
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Calculate the Matrix Factor (MF) for the analyte: MF = Mean Peak Area (Set B) / Mean Peak Area (Set A)
-
Calculate the IS-Normalized MF: MF_normalized = (MF_analyte) / (MF_IS)
-
An IS-normalized MF close to 1.0 indicates effective compensation of the matrix effect by the internal standard.[6]
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
This protocol is based on the principle that a mixed-mode SPE can effectively remove phospholipids and other interferences.[8]
This technical support guide provides a starting point for addressing matrix effects in this compound quantification. Successful bioanalysis requires careful method development and validation to identify and mitigate these effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eijppr.com [eijppr.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Linalool-d3 Stability and Handling
Welcome to the technical support center for Linalool-d3. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of this compound in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a neat oil at -20°C.[1][2][3] Under these conditions, it is reported to be stable for at least four years.[2] For non-deuterated linalool, storage in a cool, dry, and well-ventilated place away from incompatible substances is recommended, with a shelf life of at least 24 months in an unopened original package.[4][5]
Q2: What solvents are suitable for preparing this compound solutions?
This compound is slightly soluble in chloroform, ethyl acetate, and methanol.[2][6] The choice of solvent will depend on the specific requirements of your experiment. For analytical purposes, such as GC-MS or LC-MS, methanol is a commonly used solvent for preparing calibration standards of linalool.[7]
Q3: How should I handle this compound solutions to minimize degradation?
To minimize degradation, it is crucial to handle this compound solutions with care. Once a stock solution is prepared, it is advisable to store it in aliquots at -20°C or even -80°C to avoid repeated freeze-thaw cycles.[6] Solutions should be protected from prolonged exposure to light and air.[5] Using amber vials or wrapping vials in aluminum foil can prevent photodegradation. To prevent oxidation, purging the vial headspace with an inert gas like nitrogen or argon before sealing is a good practice.
Q4: What are the potential degradation products of this compound?
The degradation pathways of this compound are expected to be similar to those of non-deuterated linalool. The primary degradation pathways involve dehydroxylation, cyclization, and oxidation. Under thermal stress, linalool can degrade to form β-myrcene, cis- and trans-ocimene, limonene, terpinolene, and α-terpinene.[8][9][10] In the presence of acid, it can undergo cyclization to form α-terpineol.[11] Oxidation can lead to the formation of linalool oxides.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., varying peak areas in chromatography) | 1. Degradation of stock solution: The solution may have degraded due to improper storage (e.g., exposure to light, elevated temperature, or repeated freeze-thaw cycles). 2. Evaporation of solvent: If the solution container is not properly sealed, the solvent may evaporate, leading to a higher concentration of the analyte. 3. Adsorption to container walls: Linalool, being a relatively nonpolar molecule, might adsorb to the surface of plastic containers. | 1. Prepare a fresh stock solution from the neat oil. Aliquot the new solution into smaller volumes for single use to avoid repeated freeze-thaw cycles. Store at -20°C or below. 2. Ensure that vials are tightly capped. Use vials with PTFE-lined septa for better sealing. 3. Use glass vials (e.g., silanized amber glass vials) to prepare and store solutions to minimize adsorption. |
| Appearance of unexpected peaks in the chromatogram | 1. Degradation of this compound: The new peaks could correspond to degradation products. 2. Contamination: The sample or solvent might be contaminated. | 1. Compare the retention times and mass spectra of the unknown peaks with those of known linalool degradation products (e.g., myrcene, limonene, linalool oxides). If degradation is confirmed, prepare fresh solutions and handle them as recommended. 2. Run a blank (solvent only) to check for solvent contamination. Use high-purity solvents and clean labware. |
| Low recovery of this compound during sample preparation | 1. Volatility of this compound: Linalool is a volatile compound, and losses can occur during sample preparation steps that involve heating or evaporation. 2. Inefficient extraction: The extraction method may not be suitable for linalool. | 1. Avoid high temperatures during sample preparation. If a concentration step is necessary, use a gentle stream of nitrogen at room temperature. 2. Optimize the extraction method. For liquid-liquid extraction, ensure the solvent polarity is appropriate. For solid-phase extraction (SPE), select a suitable sorbent and elution solvent. |
Stability Data Summary
While specific quantitative stability data for this compound in various solutions is limited in the public domain, the following table summarizes the known stability information for Linalool and this compound. Researchers should perform their own stability studies for their specific experimental conditions.
| Parameter | Condition | Observation/Recommendation | Reference |
| Storage Temperature (Neat Oil) | -20°C | Stable for at least 4 years. | [2] |
| Storage Temperature (Neat Oil) | Cool, dry, well-ventilated | Shelf life of at least 24 months for non-deuterated linalool. | [4][5] |
| Thermal Stress (Linalool) | 100°C - 150°C | Significant degradation to myrcene, ocimene, limonene, terpinolene, and α-terpinene. | [8][9] |
| Solvent Solubility | Chloroform, Ethyl Acetate, Methanol | Slightly soluble. | [2][6] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent under various stress conditions.
1. Materials:
- This compound neat oil
- High-purity solvent (e.g., methanol, ethanol, acetonitrile)
- Amber glass vials with PTFE-lined caps
- Calibrated analytical balance
- Volumetric flasks and pipettes
- GC-MS or LC-MS system
2. Procedure:
- Preparation of Stock Solution:
- Accurately weigh a known amount of this compound neat oil.
- Dissolve it in the chosen solvent in a volumetric flask to achieve a final concentration of, for example, 1 mg/mL.
- Stress Conditions:
- Thermal Stability: Aliquot the stock solution into several amber vials. Store them at different temperatures (e.g., 4°C, 25°C, 40°C).
- Photostability: Aliquot the stock solution into clear and amber vials. Expose the clear vials to a controlled light source (e.g., a photostability chamber) while keeping the amber vials as dark controls.
- pH Stability: Prepare buffer solutions at different pH values (e.g., pH 3, 7, 9). Add a small, known volume of the this compound stock solution to each buffer to achieve the desired final concentration.
- Time Points:
- Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
- Analysis:
- Use a validated GC-MS or LC-MS method to quantify the remaining this compound and identify any degradation products.
- The percentage of this compound remaining at each time point is calculated relative to the initial concentration (time 0).
Protocol 2: Analytical Method for this compound using GC-MS
1. Instrumentation:
- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5).
2. GC Conditions (Example):
- Injector Temperature: 250°C
- Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 µL (splitless mode).
3. MS Conditions (Example):
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions should be monitored.
Visualizations
References
- 1. (±)-Linalool-d3 - Labchem Catalog [labchem.com.my]
- 2. caymanchem.com [caymanchem.com]
- 3. Sapphire North America [sapphire-usa.com]
- 4. Linalool | Fragrance Ingredients Supplier | NHU [nutrition-chemicals.com]
- 5. directpcw.com [directpcw.com]
- 6. glpbio.com [glpbio.com]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of volatile compounds of honey during prolonged storage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Linalool-d3 Mass Spectrometry
Welcome to the technical support center for Linalool-d3 mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common interferences encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference when using this compound as an internal standard?
A1: The most common interferences in this compound mass spectrometry fall into four main categories:
-
Isobaric Interferences: Compounds with the same nominal mass as this compound that may co-elute and interfere with its quantification.
-
Isotopic Crosstalk: The natural isotopic abundance of unlabeled Linalool contributing to the signal of the this compound internal standard.
-
Deuterium Exchange: The loss of deuterium atoms from this compound and replacement with hydrogen from the surrounding environment, leading to a decrease in the internal standard signal.
-
Matrix Effects: Components of the sample matrix that co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification.[1][2][3][4]
Q2: I am seeing a higher-than-expected signal for my this compound internal standard, even in blank samples. What could be the cause?
A2: This is a common issue that can arise from a few sources. One primary cause is isotopic crosstalk from high concentrations of unlabeled (natural) Linalool in your samples. The unlabeled Linalool has naturally occurring heavy isotopes (¹³C) which can contribute to the mass channel of this compound.[5][6] Another possibility is contamination of your analytical system or solvents with Linalool.
Q3: My calibration curve for Linalool is non-linear, especially at high concentrations. Why is this happening?
A3: Non-linearity in your calibration curve, particularly at the higher end, is a classic symptom of isotopic crosstalk .[5][6] As the concentration of unlabeled Linalool increases, the contribution of its natural isotopes to the this compound signal becomes more significant, artificially inflating the internal standard's response and causing the curve to deviate from linearity.
Q4: I suspect I have an isobaric interference. How can I confirm this?
A4: An isobaric interference will appear as a peak in the this compound mass channel at a retention time very close to or overlapping with your this compound peak. To confirm, you can analyze a sample that you suspect contains the interference without spiking in the this compound internal standard. If you still observe a peak in the this compound channel at the expected retention time, it is likely an isobaric interference. Improving chromatographic separation is key to resolving this.[7][8]
Q5: Can the deuterium labels on this compound be unstable?
A5: Yes, under certain conditions, the deuterium labels can be susceptible to back-exchange with hydrogen. This is more likely to occur in highly acidic or basic mobile phases or during sample preparation.[9] For tertiary alcohols like Linalool, the proton on the hydroxyl group is also readily exchangeable with deuterium from solvents like D₂O.[10] It is crucial to control the pH of your solutions to minimize this risk.
Troubleshooting Guides
Issue 1: Investigating and Mitigating Isobaric Interferences
Symptoms:
-
Unexpected peaks in the this compound MRM channel.
-
Poor accuracy and precision in quality control samples.
-
Non-zero signal for this compound in blank matrix samples.
Potential Isobaric Interferences:
To identify potential isobaric interferences, it's important to consider compounds with the same nominal mass-to-charge ratio as the this compound precursor ion. The molecular weight of Linalool (C₁₀H₁₈O) is approximately 154.25 g/mol . For this compound, with three deuterium atoms replacing three hydrogen atoms, the approximate molecular weight is 157.27 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would be monitored.
| Compound | Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | Notes |
| This compound | C₁₀H₁₅D₃O | 157.1496 | 158.1569 | Internal Standard |
| Terpinen-4-ol | C₁₀H₁₈O | 154.1358 | 155.1431 | Not isobaric, but a common isomer of Linalool. |
| α-Terpineol | C₁₀H₁₈O | 154.1358 | 155.1431 | Not isobaric, but a common isomer of Linalool. |
| Geraniol | C₁₀H₁₈O | 154.1358 | 155.1431 | Not isobaric, but a common isomer of Linalool. |
While common isomers are not isobaric with this compound, other compounds in a complex matrix could be. For example, a hypothetical compound with the elemental formula C₁₀H₁₃D₃N could have a similar mass. The key is to use high-resolution mass spectrometry to confirm the elemental composition of the interfering peak if possible.
Experimental Protocol to Identify and Resolve Isobaric Interferences:
-
Analyze a Blank Matrix: Prepare and analyze a sample of the matrix (e.g., plasma, essential oil base) without adding the this compound internal standard. Monitor the MRM transition for this compound. The presence of a peak indicates an isobaric interference.
-
Optimize Chromatography: The most effective way to resolve isobaric interferences is to improve the chromatographic separation between the analyte and the interfering compound.
-
Modify the gradient profile of your LC method (e.g., make it shallower).
-
Try a different stationary phase (e.g., a column with a different chemistry).
-
For GC, adjust the temperature ramp.
-
-
Select Alternative MRM Transitions: If chromatographic separation is not possible, investigate alternative precursor-product ion transitions for this compound that may be more specific and less prone to the particular interference.
Workflow for Troubleshooting Isobaric Interferences
Caption: Workflow for identifying and resolving isobaric interferences.
Issue 2: Correcting for Isotopic Crosstalk
Symptoms:
-
Non-linear calibration curve.
-
Inaccurate quantification, especially at high analyte concentrations.
-
Noticeable signal in the this compound channel when analyzing a high concentration standard of unlabeled Linalool.
Quantitative Impact of Isotopic Crosstalk:
The contribution of unlabeled Linalool to the this compound signal depends on the natural abundance of ¹³C isotopes. Linalool (C₁₀H₁₈O) has 10 carbon atoms. The probability of having one ¹³C atom is approximately 1.1% per carbon atom. The table below shows the theoretical isotopic distribution and the potential for crosstalk.
| Ion | Description | Approximate Relative Abundance (%) | Contribution to this compound (m/z 158) |
| [M+H]⁺ | Linalool with all ¹²C | 100 | - |
| [M+1+H]⁺ | Linalool with one ¹³C | 11.1 | - |
| [M+2+H]⁺ | Linalool with two ¹³C | 0.55 | - |
| [M+3+H]⁺ | Linalool with three ¹³C | 0.02 | Direct Crosstalk |
Experimental Protocol to Evaluate and Mitigate Isotopic Crosstalk:
-
Assess Crosstalk: Analyze a high-concentration solution of certified unlabeled Linalool standard. Monitor both the Linalool and this compound MRM transitions. The percentage of the Linalool signal that appears in the this compound channel is your crosstalk percentage.
-
Use a Higher Mass Labeled Standard: If available, use a Linalool standard with more deuterium labels (e.g., Linalool-d5). This increases the mass difference and reduces the likelihood of crosstalk from the unlabeled analyte.
-
Monitor a Higher Mass Isotope of the IS: A more advanced approach is to monitor a less abundant, higher mass isotope of the internal standard (e.g., the [M+2+H]⁺ ion of this compound). This mass is less likely to have contributions from the unlabeled analyte.[6]
-
Non-Linear Calibration Fit: If the above options are not feasible, use a non-linear regression model (e.g., a quadratic fit) for your calibration curve, which can help to account for the systematic error introduced by crosstalk.[5]
Visualization of Isotopic Crosstalk
Caption: Isotopic distribution overlap causing crosstalk.
Issue 3: Preventing Deuterium Exchange
Symptoms:
-
Drifting internal standard response over an analytical run.
-
Poor precision and accuracy.
-
Decreasing this compound signal when samples are left on the autosampler.
Logical Relationship of Deuterium Exchange Risk
References
- 1. waters.com [waters.com]
- 2. myadlm.org [myadlm.org]
- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Improving signal-to-noise ratio for Linalool-d3 in LC-MS
Welcome to the technical support center for the LC-MS analysis of Linalool-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting MS parameters for this compound analysis?
A1: While direct experimental data for this compound is not extensively published, optimal parameters can be extrapolated from validated methods for unlabeled Linalool. A highly successful method for Linalool utilized a triple-quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.[1][2] The precursor ion for this compound would be approximately m/z 140.1 (M+H)+. The product ion is likely to be the same as for unlabeled Linalool, m/z 95.1, as the fragmentation is unlikely to involve the deuterated methyl group.
Optimized Mass Spectrometry Parameters (Derived from Linalool Analysis)
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive (ESI+) | Provides good sensitivity for Linalool.[1][2] |
| Capillary Voltage | ~4.0 kV | Optimal for creating a stable spray.[1] |
| Source Temperature | 150 °C | Lower temperatures can result in poor detection of the protonated ion.[1] |
| Desolvation Temp. | 300 °C | Crucial for efficient solvent evaporation and ion generation.[1][2] |
| Desolvation Gas Flow | 800 L/h | High flow aids in desolvation of the ESI droplets.[1] |
| Cone Gas Flow | 150 L/h | Helps to focus ions into the mass analyzer.[1] |
| Collision Gas | Argon | Standard for collision-induced dissociation. |
| MRM Transition | This compound: ~m/z 140.1 → 95.1 | The precursor is adjusted for the 3 Da mass increase. The product ion is hypothesized to be the same as for Linalool (m/z 137.1 → 95.1).[1][3] |
| Cone Voltage (CV) | ~39 V | This should be optimized specifically for this compound but provides a good starting point based on Linalool.[1] |
| Collision Energy (CE) | ~10 eV | This should be optimized specifically for this compound but provides a good starting point based on Linalool.[1] |
Q2: My this compound signal is weak or non-existent. What should I check first?
A2: A complete loss of signal often points to a singular, fundamental issue. Before delving into complex parameter optimization, a systematic check of the system is recommended. This workflow helps isolate the problem to either the sample/extraction, the liquid chromatography (LC) system, or the mass spectrometer (MS).
Q3: I observe a chromatographic peak for this compound, but the signal-to-noise (S/N) ratio is poor. How can I improve it?
A3: Improving a poor S/N ratio involves either increasing the signal, decreasing the noise, or both. This can be addressed at multiple stages of the analytical process, from sample preparation to MS detection.
Strategies to Enhance Signal-to-Noise Ratio
| Strategy Area | Action | Expected Outcome |
|---|---|---|
| Sample Prep | Use a simple and effective extraction method like protein precipitation with acetonitrile. | Acetonitrile has been shown to provide good recovery and peak shape for Linalool.[1][2] |
| Minimize matrix effects by ensuring thorough sample cleanup. | Co-eluting matrix components can suppress the ionization of this compound, reducing its signal. | |
| LC Method | Add 0.1% formic acid to both aqueous and organic mobile phases. | Greatly enhances the peak intensity for Linalool in positive ionization mode.[1] |
| Use an acetonitrile-based mobile phase instead of methanol. | Acetonitrile often results in lower background noise and system pressure.[1][2] | |
| Optimize the gradient elution. | A well-defined gradient can improve peak shape and resolution, increasing peak height relative to baseline noise.[1] | |
| MS Method | Fine-tune the cone voltage and collision energy specifically for the m/z 140.1 → 95.1 transition. | Maximizes the production of the desired product ion, directly increasing signal.[4] |
| | Optimize source parameters like desolvation temperature and gas flows. | Efficient desolvation is critical for maximizing the number of gas-phase ions entering the mass analyzer.[1][5] |
Q4: My this compound peak appears at a slightly different retention time than the unlabeled Linalool. Is this normal?
A4: Yes, this is a known phenomenon. Deuterated internal standards can sometimes exhibit a slight shift in retention time compared to their non-deuterated counterparts. This is often referred to as a "chromatographic isotope effect." While typically minor, it is important to be aware of this, especially if the peak is close to other interfering peaks. Ensure that your integration windows are set appropriately for both the analyte and the internal standard.
Troubleshooting Guide: Specific Issues with this compound
This guide addresses more complex issues that may arise when using this compound as an internal standard.
Problem 1: Inconsistent or Drifting this compound Signal Intensity
A stable internal standard response is crucial for accurate quantification. If the this compound peak area is highly variable between injections, it can compromise the reliability of your results.
Problem 2: Suspected Hydrogen/Deuterium (H/D) Exchange
In some cases, the deuterium atoms on a labeled standard can exchange with hydrogen atoms from the solvent (e.g., water in the mobile phase), especially under certain pH or temperature conditions. This would cause the this compound signal (m/z 140.1) to decrease while a signal for Linalool-d2, Linalool-d1, or even unlabeled Linalool (m/z 137.1) might appear or increase.
-
How to Investigate: A definitive way to test for H/D exchange is to perform an experiment where the aqueous portion of the mobile phase (water) is replaced with deuterium oxide (D2O).[6] If H/D exchange is occurring, you will observe shifts in the mass of your unlabeled analyte.
-
Potential Solutions:
-
Adjust Mobile Phase pH: Moving to a more neutral pH may reduce the rate of exchange.
-
Minimize Time in Aqueous Solution: If possible, shorten the analytical run time or prepare samples immediately before analysis.
-
Use a Different Labeled Standard: If H/D exchange is persistent and problematic, using a C13-labeled internal standard, if available, would eliminate this issue as carbon isotopes do not exchange.
-
Experimental Protocol: LC-MS/MS Method for Linalool Analysis
This protocol is adapted from a validated method for the analysis of Linalool in human serum and serves as a robust starting point for developing a method for this compound.[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum sample, add your internal standard solution (this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS System and Conditions
-
LC System: UPLC system capable of handling high pressures.
-
Column: Waters UPLC BEH C18, 50 mm × 2.1 mm, 1.8 µm particle size.[1][2]
-
Column Temperature: 40 °C.
-
Sample Temperature: 10 °C.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.37 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0–1.6 min: 60% B to 78% B
-
1.6–2.0 min: 78% B to 100% B
-
Follow with a high-organic wash and re-equilibration step.[1]
-
-
MS System: Triple-quadrupole mass spectrometer with an ESI source.
-
MS/MS Parameters: Refer to the optimized parameters table in the FAQ section. Perform a specific infusion of this compound to fine-tune the cone voltage and collision energy for your instrument.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Column selection for optimal separation of linalool and Linalool-d3
Technical Support Center: Linalool & Linalool-d3 Separation
This technical support guide provides detailed information, frequently asked questions, and troubleshooting advice for the optimal chromatographic separation of linalool and its deuterated analog, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating linalool and this compound?
The primary challenge is that linalool and this compound are isotopologues, meaning they are chemically identical and differ only in their isotopic composition. This results in very similar physical properties, such as boiling point and polarity, making them difficult to separate. The separation relies on the subtle chromatographic isotope effect, where the heavier deuterated compound interacts slightly differently with the stationary phase, often leading to a small difference in retention time.
Q2: Do I need a chiral or a non-chiral column to separate linalool from this compound?
The choice of column depends entirely on the analytical goal and the composition of your sample.
-
For Isotopic Separation Only: If the goal is simply to separate linalool from this compound and the enantiomeric composition [(R)- vs. (S)-linalool] is not of interest, a high-efficiency non-chiral column is sufficient.[1]
-
For Enantiomeric and Isotopic Separation: If the sample contains a mix of enantiomers and you need to resolve all four potential compounds—(R)-linalool, (S)-linalool, (R)-Linalool-d3, and (S)-Linalool-d3—then a chiral column is mandatory.[1][2] Standard non-chiral columns cannot separate enantiomers.[1]
Q3: Which type of non-chiral column is recommended for baseline isotopic separation?
A high-resolution capillary GC column with a mid-polarity stationary phase is often a good choice. A wax-type column (e.g., DB-Wax or HP-INNOWAX) has been shown to provide good separation for linalool from other volatile compounds.[3][4][5] Alternatively, a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms) can also be used, especially in multidimensional systems.[1] The key is to use a long column (30–60 m) with a narrow internal diameter (≤0.25 mm) to maximize theoretical plates and enhance resolution.[3][6]
Q4: What kind of chiral column is effective for separating linalool enantiomers?
Chiral columns with stationary phases based on derivatized cyclodextrins are highly effective for separating linalool enantiomers.[7][8][9] Specific phases that have been successfully used include:
-
Lipodex E (a modified γ-cyclodextrin).[2]
-
CycloDex B (a β-cyclodextrin derivative).[1]
-
Astec® CHIRALDEX™ B-DM (a β-cyclodextrin derivative).[10]
Q5: What is the most suitable detection method for this analysis?
Mass Spectrometry (MS) is the ideal detection method when analyzing linalool and its deuterated analog.[11][12] GC-MS not only provides the necessary sensitivity for quantification but also offers definitive confirmation of the analytes' identities. The mass spectrometer can easily distinguish between linalool (molecular ion M+ at m/z 154) and this compound (molecular ion at m/z 157), which is crucial for accurate peak identification, especially when chromatographic resolution is minimal.[3]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Poor or No Resolution Between Linalool and this compound | 1. Sub-optimal Temperature Program: The oven ramp rate is too fast, or the initial temperature is too high, causing the compounds to co-elute. | Decrease the temperature ramp rate (e.g., to 1–2°C/min) and/or lower the initial oven temperature to increase the interaction time with the stationary phase.[13] |
| 2. Carrier Gas Flow Rate Too High: A high flow rate reduces the time the analytes spend in the stationary phase, decreasing separation efficiency. | Optimize the carrier gas (Helium or Hydrogen) flow rate for the specific column dimensions to achieve the best balance between resolution and analysis time. | |
| 3. Incorrect Column Choice: The column may lack the necessary efficiency or selectivity for isotopic separation. | Ensure you are using a high-resolution capillary column (≥30 m length, ≤0.25 mm I.D.). For isotopic separation, a mid-polarity (e.g., Wax) or low-polarity (e.g., 5% phenyl) phase is recommended.[3][6] | |
| Peak Tailing (for all peaks) | 1. Active Sites in Inlet/Column: Hydroxyl groups on linalool can interact with active sites in the liner or the front of the column, causing tailing. | Use a deactivated or silanized inlet liner. If the problem persists, trim the first 10-20 cm from the front of the column to remove active sites. |
| 2. Column Contamination: Non-volatile residues from previous injections have accumulated on the column. | Bake out the column at its maximum isothermal temperature (or 20°C above the final method temperature) for 1-2 hours. Ensure carrier gas is flowing during the bake-out.[14] | |
| Co-elution of Enantiomers | 1. Use of a Non-Chiral Column: The sample contains a racemic mixture of linalool and/or this compound, which cannot be resolved on a standard column. | Switch to a chiral GC column with a cyclodextrin-based stationary phase designed for enantiomeric separations.[1][2][7] |
| Ghost Peaks or Carryover | 1. Syringe or Inlet Contamination: Residue from a previous, more concentrated sample is being injected. | Clean the syringe and injection port. Perform several solvent blank injections to flush the system. Ensure proper rinsing and purging techniques are used between injections.[14] |
Experimental Protocols
Method 1: Isotopic Separation on a Non-Chiral Column
This method is designed to separate linalool from this compound without resolving their respective enantiomers.
| Parameter | Specification |
| Column | DB-Wax or HP-INNOWAX (or equivalent)[3][5] |
| Length: 60 m | |
| I.D.: 0.25 mm | |
| Film Thickness: 0.25 µm | |
| Carrier Gas | Helium, constant flow at ~1.0 mL/min[2] |
| Inlet | Temperature: 250°C[3] |
| Mode: Split (e.g., 50:1 or 100:1 ratio)[2][3] | |
| Oven Program | Initial Temp: 70°C, hold for 2 min |
| Ramp: 2°C/min to 100°C | |
| Then ramp 10°C/min to 230°C, hold for 5 min | |
| Detector (MS) | Type: Quadrupole or TOF |
| Ion Source Temp: 230°C[15] | |
| Mode: Selected Ion Monitoring (SIM) | |
| Ions to Monitor: m/z 154 (for linalool), m/z 157 (for this compound) |
Protocol Steps:
-
Prepare standards and samples in a suitable solvent like hexane or acetone.
-
Configure the GC-MS system with the parameters listed above.
-
Equilibrate the column at the initial oven temperature for at least 2 minutes.
-
Inject 1 µL of the sample.
-
Begin the data acquisition and the oven temperature program.
-
Analyze the resulting chromatogram, integrating the peaks corresponding to the selected ions. This compound is expected to elute slightly before linalool.
Method 2: Enantiomeric and Isotopic Separation on a Chiral Column
This method is for resolving (R)- and (S)-linalool from their deuterated counterparts.
| Parameter | Specification |
| Column | Astec® CHIRALDEX™ B-DM or CycloDex B (or equivalent)[1][10] |
| Length: 30 m | |
| I.D.: 0.25 mm | |
| Film Thickness: 0.12 - 0.25 µm | |
| Carrier Gas | Helium or Hydrogen, constant flow at ~1.5 mL/min[10] |
| Inlet | Temperature: 250°C[10] |
| Mode: Splitless or Split (e.g., 50:1) | |
| Oven Program | Initial Temp: 40°C, hold for 3 min[10] |
| Ramp: 2°C/min to 180°C, hold for 10 min[10] | |
| Detector (MS) | Type: Quadrupole or TOF |
| Ion Source Temp: 250°C[10] | |
| Mode: Full Scan (m/z 35-300) or SIM | |
| SIM Ions: m/z 154, 157 |
Protocol Steps:
-
Prepare standards and samples in a suitable solvent.
-
Install and condition the chiral column according to the manufacturer's instructions.
-
Set up the GC-MS method using the parameters in the table.
-
Inject 1 µL of the sample.
-
Start the run. The slow temperature ramp is critical for achieving chiral resolution.
-
Identify the four target peaks. The elution order of enantiomers must be confirmed by injecting pure standards if available.
Logical Workflow for Column Selection
The following diagram illustrates the decision-making process for selecting the appropriate column and optimizing the separation method for linalool and this compound.
Caption: Decision workflow for selecting the correct GC column.
References
- 1. agilent.com [agilent.com]
- 2. acgpubs.org [acgpubs.org]
- 3. oaji.net [oaji.net]
- 4. mdpi.com [mdpi.com]
- 5. hmelj-giz.si [hmelj-giz.si]
- 6. fishersci.ca [fishersci.ca]
- 7. chromtech.com [chromtech.com]
- 8. agilent.com [agilent.com]
- 9. azom.com [azom.com]
- 10. Dynamics of linalool and its derivatives enantiomers in Camellia sinensis var. Assamica “Hainan dayezhong” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ERIC - EJ1327795 - Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method, Journal of Chemical Education, 2022-Feb [eric.ed.gov]
- 12. researchgate.net [researchgate.net]
- 13. gcms.cz [gcms.cz]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. hrcak.srce.hr [hrcak.srce.hr]
Calibration curve issues with Linalool-d3 internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Linalool-d3 as an internal standard in calibration curves. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Poor Linearity (R² < 0.99) in the Calibration Curve
A non-linear calibration curve can lead to inaccurate quantification of Linalool in your samples. This section provides a step-by-step guide to troubleshoot and resolve linearity issues.
Troubleshooting Steps:
-
Verify Standard Preparation: Inaccurate serial dilutions of your Linalool standards are a common source of non-linearity. Re-prepare your calibration standards, ensuring accurate pipetting and dilution steps.
-
Assess Internal Standard Concentration: The concentration of this compound should be consistent across all calibration points and samples. An inappropriately high or low concentration can affect the detector response and lead to non-linearity.
-
Investigate Matrix Effects: Components in your sample matrix can interfere with the ionization of Linalool and this compound, leading to ion suppression or enhancement and affecting linearity. Prepare matrix-matched calibration standards to assess and compensate for these effects.
-
Check for Detector Saturation: At high concentrations, the detector response may become non-linear. If your curve is flattening at the higher end, consider extending the calibration range with lower concentration points or diluting your samples.
-
Evaluate Chromatographic Conditions: Poor peak shape, co-elution with interfering compounds, or significant shifts in retention time can all contribute to poor linearity. Optimize your GC-MS method parameters, including the temperature ramp and injection volume.
Data Presentation: Impact of Internal Standard on Linearity
The use of an internal standard like this compound can significantly improve the linearity of a calibration curve by correcting for variations in injection volume and instrument response.
| Calibration Method | Linearity (R²) |
| External Standard | < 0.50[1] |
| Internal Standard (this compound) | ≥ 0.98[1] |
Experimental Protocol: Preparation of Calibration Curve
This protocol outlines the steps for preparing a calibration curve for Linalool using this compound as an internal standard for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Prepare a Linalool Stock Solution: Accurately weigh a known amount of pure Linalool and dissolve it in a suitable solvent (e.g., methanol) to create a stock solution of known concentration.
-
Prepare a this compound Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration that will yield a robust detector response.
-
Create Calibration Standards: Perform serial dilutions of the Linalool stock solution to create a series of calibration standards at different concentrations.
-
Spike with Internal Standard: Add a constant, known volume of the this compound stock solution to each calibration standard and each sample.
-
GC-MS Analysis: Analyze the prepared standards and samples by GC-MS.
-
Construct the Calibration Curve: Plot the ratio of the peak area of Linalool to the peak area of this compound against the known concentration of Linalool for each standard. Perform a linear regression to obtain the equation of the line and the coefficient of determination (R²).
Workflow for Troubleshooting Poor Linearity
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak area not consistent across my calibration standards?
While the concentration of this compound is constant, variations in its peak area across different calibration standards can occur. This is often due to competition for ionization in the mass spectrometer's ion source. As the concentration of the analyte (Linalool) increases, it can suppress the ionization of the internal standard, leading to a decrease in the this compound peak area. However, the internal standard method is designed to correct for this. By using the ratio of the analyte peak area to the internal standard peak area, the method compensates for these variations, ensuring accurate quantification.
Q2: Can matrix effects still be a problem when using a deuterated internal standard like this compound?
Yes, while deuterated internal standards are excellent at compensating for many matrix effects, they may not eliminate them completely. Severe matrix effects can suppress the ionization of both the analyte and the internal standard to a point where the signal is too low for accurate detection. Additionally, if the matrix components co-elute and interfere with the peak integration of either Linalool or this compound, it can lead to inaccurate results. It is always recommended to evaluate matrix effects during method development, for example, by comparing the slope of a calibration curve prepared in solvent to one prepared in a sample matrix.
Data Presentation: Illustrative Example of Matrix Effect
| Sample Type | Linalool Concentration (ng/mL) | This compound Peak Area | Linalool Peak Area | Area Ratio (Linalool/Linalool-d3) | Calculated Concentration (ng/mL) |
| Solvent Standard | 50 | 100,000 | 150,000 | 1.5 | 50.0 |
| Matrix Sample | 50 | 60,000 | 90,000 | 1.5 | 50.0 |
In this example, although the absolute peak areas are suppressed in the matrix sample, the area ratio remains the same, demonstrating the effectiveness of the internal standard in compensating for the matrix effect.
Q3: What are the ideal quantifier and qualifier ions for Linalool and this compound in GC-MS analysis?
The choice of quantifier and qualifier ions is crucial for selective and accurate quantification. For Linalool, common ions include m/z 71 (quantifier) and m/z 93 or 121 (qualifiers). For this compound, the corresponding deuterated fragment ions should be selected. For example, if the deuterium labels are on a methyl group, you might expect a shift in the fragment ions containing that group. It is essential to acquire a full scan mass spectrum of both Linalool and this compound to determine their specific fragmentation patterns and select ions that are abundant, specific, and free from interference.
Logical Relationship of Internal Standard Method
References
Validation & Comparative
A Comparative Guide to the Quantification of Linalool-d3: GC-MS vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of two primary analytical techniques for the quantification of Linalool-d3: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a deuterated form of linalool, a naturally occurring terpene alcohol found in many essential oils, and is commonly used as an internal standard for the quantification of linalool in various matrices.[1] The choice of analytical methodology is critical for achieving accurate and reliable results in research, quality control, and pharmacokinetic studies. This document presents a side-by-side comparison of GC-MS and LC-MS/MS methods, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable technique for their specific application.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for the quantification of linalool, which are directly applicable to its deuterated analog, this compound, when used as an internal standard. These parameters are essential for evaluating the sensitivity, accuracy, and precision of each method.
| Performance Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.25 - 3.69 µg/mL | 2 - 25 ng/mL (ppb) |
| Limit of Quantification (LOQ) | 0.75 - 11.2 µg/mL | 7.5 ng/mL (ppb) and higher |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 10% (Inter-day & Intra-day) | < 15% |
| Accuracy (% Recovery) | 79 - 105.7% | 90 - 110% |
Experimental Methodologies
Detailed experimental protocols for both GC-MS and LC-MS/MS are provided below. These protocols are based on established methods for terpene analysis and can be adapted for the specific quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like linalool.[2] The use of an internal standard such as this compound is effective in this method.[3][4]
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Samples are placed in 20 mL amber SPME vials.
-
To encourage the transfer of volatile compounds into the headspace, 3 grams of NaCl are added.[1]
-
A known concentration of this compound internal standard is added to the sample.[1]
2. GC-MS System:
-
Gas Chromatograph: Agilent 7890B GC or similar.
-
Mass Spectrometer: Agilent 5977A MSD or similar.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Chromatographic Conditions:
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 150°C.
-
Ramp: 15°C/min to 250°C, hold for 5 minutes.
-
-
Injection Mode: Splitless.
4. Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for this compound: Quantifier ion m/z 124, Qualifier ion m/z 74.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for analyzing complex matrices and for pharmacokinetic studies.[5][6]
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To 100 µL of serum, add 200 µL of acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and perform liquid-liquid extraction with methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer to dryness and reconstitute in the mobile phase.
2. LC-MS/MS System:
-
Liquid Chromatograph: Waters Acquity UPLC I-Class or similar.[7]
-
Mass Spectrometer: Waters Xevo TQ-S Triple Quadrupole or similar.[5][7]
-
Column: Waters UPLC BEH C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.[5]
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Initial: 95% A.
-
0.5 min: 95% A.
-
2.5 min: 5% A.
-
3.5 min: 5% A.
-
3.6 min: 95% A.
-
5.0 min: 95% A.
-
-
Column Temperature: 40°C.[7]
-
Injection Volume: 5 µL.
4. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.[7]
-
Desolvation Temperature: 500°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Precursor ion m/z 158.3 -> Product ion (to be determined based on fragmentation, expected to be similar to linalool's fragmentation pattern). For linalool, a common transition is m/z 137.1 → 95.1.[5][6]
Method Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure the reliability and interchangeability of data. The following diagram illustrates a typical workflow for the cross-validation of GC-MS and LC-MS/MS methods for this compound quantification.
References
- 1. ecommons.cornell.edu [ecommons.cornell.edu]
- 2. Linalool Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. ERIC - EJ1327795 - Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method, Journal of Chemical Education, 2022-Feb [eric.ed.gov]
- 5. Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
Linalool-d3 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Analytical Quantification
In the realm of analytical chemistry, particularly in sectors like pharmacology, food science, and fragrance development, the precise and accurate quantification of volatile organic compounds is paramount. Linalool, a naturally occurring terpene alcohol found in numerous flowers and spice plants, is a frequent subject of such quantitative analysis. The use of an internal standard is a cornerstone of reliable quantification, compensating for variations in sample preparation and instrumental analysis. This guide provides a comprehensive comparison of Linalool-d3, a deuterated analogue of linalool, with other commonly used internal standards, supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Gold Standard: Advantages of Isotope-Labeled Internal Standards
An ideal internal standard should closely mimic the analyte's chemical and physical properties, co-eluting and responding to analytical variations in a similar fashion. This is where stable isotope-labeled internal standards, such as this compound, excel. By replacing hydrogen atoms with deuterium, the molecular weight is increased, allowing for mass spectrometric differentiation from the native analyte, while the chemical behavior remains nearly identical. This intrinsic similarity is crucial for correcting matrix effects, which are a common source of error in complex samples. The use of deuterated analogues as internal standards has been shown to significantly improve the accuracy of quantitative analysis by compensating for variations in sample extraction and matrix-induced signal suppression or enhancement.
Performance Comparison of Internal Standards for Linalool Quantification
To objectively assess the performance of this compound against other alternatives, this section summarizes key validation parameters from various studies. The following tables present data for methods utilizing this compound, n-tridecane, and trans, trans-farnesol as internal standards for the quantification of linalool and other terpenes.
Table 1: Performance Characteristics of n-Tridecane as an Internal Standard for Terpene Analysis (including Linalool) by GC-MS
| Parameter | Result | Reference |
| Linearity (r²) | > 0.99 for all terpenes | [1][2] |
| Limit of Detection (LOD) | 0.25 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.75 µg/mL | [1] |
| Recovery | 95.0 - 105.7% (for most terpenes) | [1] |
| Precision (RSD) | 0.32 - 8.47% | [1] |
Note: This data is from a validated method for the quantification of multiple terpenes in cannabis, including linalool, using n-tridecane as the internal standard.
Table 2: Performance Characteristics of trans, trans-Farnesol as an Internal Standard for Linalool Analysis by LC-MS/MS
| Parameter | Result | Reference |
| Linearity (r²) | > 0.99 | |
| Limit of Detection (LOD) | 3.5 ng/mL | |
| Limit of Quantification (LOQ) | 7.5 ng/mL | |
| Recovery | 97.1 - 99.3% | |
| Precision (Intra-day RSD) | 0.12 - 0.66% | |
| Precision (Inter-day RSD) | 0.22 - 0.91% | |
| Matrix Effect | Minimized by use of internal standard |
Note: This data is from a validated method for the quantification of linalool in human serum.
While direct comparative studies providing a side-by-side analysis of this compound against these standards are limited in the reviewed literature, the inherent advantages of a stable isotope-labeled standard strongly suggest superior performance, particularly in complex matrices where matrix effects are a significant concern. The near-identical chemical and physical properties of this compound to linalool ensure that it more accurately reflects the analyte's behavior throughout the analytical process, from extraction to detection, leading to more reliable and accurate results.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of experimental protocols from studies utilizing different internal standards for linalool and terpene analysis.
GC-MS Method with n-Tridecane as Internal Standard for Terpene Analysis
-
Sample Preparation: Extraction of the plant material with ethyl acetate containing n-tridecane as the internal standard (100 µg/mL).[1]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).[1]
-
Chromatographic Conditions:
-
Column: Specific column details are method-dependent but are typically a non-polar or mid-polar capillary column suitable for terpene separation.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to ensure separation of a wide range of terpenes.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
-
Quantification: The concentration of each terpene is determined by comparing the peak area ratio of the analyte to the internal standard (n-tridecane) against a calibration curve.[1]
Visualizing the Workflow and Principles
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for using an internal standard and the logical relationship of how a stable isotope-labeled internal standard corrects for analytical variability.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Principle of variability correction using a stable isotope-labeled internal standard.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods for the quantification of linalool. While non-deuterated standards like n-tridecane and trans, trans-farnesol can provide acceptable performance under specific conditions, the evidence strongly supports the superiority of a stable isotope-labeled internal standard like this compound. Its ability to closely mimic the behavior of the native analyte, particularly in compensating for unpredictable matrix effects, leads to enhanced accuracy and precision. For researchers, scientists, and drug development professionals striving for the highest quality data in complex matrices, this compound represents the gold standard for the quantitative analysis of linalool.
References
A Comparative Analysis of Linalool and Linalool-d3 Mass Spectral Fragmentation
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Understanding the Mass Spectral Fragmentation Patterns of Linalool and its Deuterated Analog, Linalool-d3.
This guide provides a comprehensive comparison of the electron ionization (EI) mass spectral fragmentation patterns of linalool and its deuterated isotopologue, this compound. Understanding these patterns is crucial for researchers in fields such as pharmacokinetics, metabolomics, and fragrance analysis, where stable isotope-labeled internal standards are essential for accurate quantification. This document presents a detailed analysis of the fragmentation pathways, comparative data in a tabular format, a visualization of the this compound fragmentation cascade, and a standard experimental protocol for analysis.
Comparison of Mass Spectral Fragmentation Data
The mass spectra of linalool and this compound exhibit characteristic fragmentation patterns. The introduction of three deuterium atoms on the C1 and C2 positions of the vinyl group in this compound (3,7-dimethyl-1,6-octadien-1,1,2-d3-3-ol) results in predictable mass shifts for fragments containing this portion of the molecule. The table below summarizes the major fragment ions observed for both compounds.
| Linalool Fragment Ion | Proposed Structure/Formation | m/z (Linalool) | m/z (this compound) | Mass Shift (Da) |
| [M]+• | Molecular Ion | 154 | 157 | +3 |
| [M-H₂O]+• | Loss of water | 136 | 139 | +3 |
| [M-H₂O-CH₃]+ | Loss of water and a methyl group | 121 | 124 | +3 |
| [C₇H₉D₂]+ | Further fragmentation | 93 | 95 | +2 |
| [C₅H₇D₂]+ | 71 | 74 | +3 | |
| [C₅H₉]+ | Isopropenyl cation | 69 | 69 | 0 |
This compound Fragmentation Pathway
The fragmentation of this compound upon electron ionization follows a series of characteristic steps, initiated by the loss of a neutral water molecule from the molecular ion. This is followed by subsequent losses of methyl and other neutral fragments, leading to the formation of stable carbocations. The deuterated vinyl group is retained in many of the major fragments, resulting in the observed mass shifts.
Caption: Proposed mass spectral fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis of this compound
This section outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
For quantitative analysis, a known amount of an internal standard (e.g., Linalool) can be added to each calibration standard and sample.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-200.
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring key ions such as m/z 157, 139, 124, and 74 for this compound.
-
3. Data Analysis:
-
Identify this compound in the chromatogram based on its retention time and mass spectrum.
-
Confirm the presence of the characteristic fragment ions.
-
For quantitative analysis, construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in unknown samples by using the calibration curve.
This guide provides a foundational understanding of the mass spectral behavior of this compound, offering valuable insights for researchers utilizing this stable isotope-labeled compound in their studies. The provided data and protocols can be adapted to specific experimental needs.
A Guide to Linalool-d3 Reference Material: Ensuring Analytical Accuracy
For researchers, scientists, and drug development professionals requiring precise quantification of linalool, the selection of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Linalool-d3, a deuterated analog of linalool, with its non-deuterated counterpart, supported by experimental data and detailed analytical protocols. The use of a stable isotope-labeled internal standard like this compound is a widely accepted method for correcting for analyte loss during sample preparation and instrumental analysis, thereby enhancing the accuracy and reliability of quantitative results.
Comparison of Reference Materials
The choice between a deuterated and a non-deuterated reference material hinges on the analytical technique and the desired level of accuracy. While non-deuterated linalool can serve as an external standard, this compound is the preferred choice for an internal standard in mass spectrometry-based methods due to its similar chemical and physical properties to the analyte of interest, with a distinct mass difference.
| Parameter | This compound Reference Material | Non-deuterated Linalool Reference Material |
| CAS Number | 1216673-02-7 | 78-70-6 |
| Molecular Formula | C₁₀H₁₅D₃O | C₁₀H₁₈O |
| Molecular Weight | ~157.29 g/mol | ~154.25 g/mol |
| Purity (Typical) | ≥99% deuterated forms (d1-d3)[1] | ≥98% to ≥99.0%[2] |
| Isotopic Enrichment | Typically specified as a percentage of d3, with minor contributions from d0, d1, and d2. | Not Applicable |
| Primary Use | Internal standard for GC-MS and LC-MS/MS quantitative analysis. | External standard, calibration standard, and qualitative reference. |
| Key Advantage | Compensates for matrix effects and variations in sample preparation and instrument response. | Lower cost and suitable for methods not requiring an internal standard. |
| Example Supplier | Cayman Chemical, LGC Standards, Clearsynth[1][3][4][5] | Sigma-Aldrich, MedchemExpress, AbMole BioScience[2][6][7] |
Experimental Protocols
The following are detailed methodologies for the quantitative analysis of linalool using this compound as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a method for the analysis of aroma compounds in grapes and is suitable for the quantification of linalool in various matrices.
1. Sample Preparation:
-
For liquid samples (e.g., essential oils, beverages), dilute an accurately weighed aliquot in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration within the calibration range.
-
For solid or semi-solid samples, perform an appropriate extraction (e.g., solid-phase microextraction (SPME), solvent extraction) to isolate the volatile compounds.
-
To each sample and calibration standard, add a known amount of this compound internal standard solution (e.g., 20 ppb final concentration).[8]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: JEOL JMS-Q1000GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode at 250°C.
-
Oven Program: 40°C for 2 min, ramp to 250°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Linalool: Quantifier ion m/z 71, Qualifier ions m/z 93, 121.
-
This compound: Quantifier ion m/z 74, Qualifier ions m/z 93, 124.[8]
-
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of non-deuterated linalool and a constant concentration of this compound.
-
Generate a calibration curve by plotting the ratio of the peak area of the linalool quantifier ion to the peak area of the this compound quantifier ion against the concentration of linalool.
-
Quantify linalool in the samples by applying the response ratio to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a modified version of a published method for linalool analysis, adapted to use this compound as the internal standard.[9][10][11]
1. Sample Preparation:
-
For biological fluids (e.g., plasma, urine), perform a protein precipitation by adding three volumes of ice-cold acetonitrile containing this compound internal standard to one volume of the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Linalool: Precursor ion m/z 155.2 -> Product ion m/z 71.1 (quantifier), 93.1 (qualifier).
-
This compound: Precursor ion m/z 158.2 -> Product ion m/z 74.1 (quantifier), 93.1 (qualifier).
-
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards in the appropriate matrix (e.g., blank plasma) with known concentrations of non-deuterated linalool and a constant concentration of this compound.
-
Generate a calibration curve by plotting the ratio of the peak area of the linalool quantifier transition to the peak area of the this compound quantifier transition against the concentration of linalool.
-
Quantify linalool in the samples by applying the response ratio to the calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of linalool using this compound as an internal standard.
Caption: Workflow for Linalool Quantification.
This guide highlights the advantages of using this compound as an internal standard for the accurate quantification of linalool. By providing detailed experimental protocols and a clear visual representation of the analytical workflow, researchers can confidently implement robust and reliable analytical methods in their studies. The selection of a high-purity, well-characterized deuterated internal standard is a critical step in achieving high-quality analytical data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. (±)-Linalool-d3 (vinyl-d3) | LGC Standards [lgcstandards.com]
- 4. (±)-Linalool-d3 (vinyl-d3) | LGC Standards [lgcstandards.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Linalool, COA, Certificate of Analysis, 78-70-6, L 1458 [ottokemi.com]
- 7. abmole.com [abmole.com]
- 8. ecommons.cornell.edu [ecommons.cornell.edu]
- 9. Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Method Validation of Linalool Analysis Utilizing Linalool-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Linalool in biological matrices, with a specific focus on the use of Linalool-d3 as an internal standard. The information presented herein is intended to assist researchers in selecting and validating appropriate analytical techniques for their specific needs.
Method Performance Comparison
The selection of an analytical method for Linalool quantification is critical and depends on factors such as the required sensitivity, the complexity of the matrix, and available instrumentation. The two most prominent techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a commonly used internal standard for both methods to ensure accuracy and precision.[1][2]
Below is a summary of typical performance characteristics for each method, compiled from various studies. It is important to note that these values can vary based on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | ≥ 0.98[3][4] | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.15 µg/kg[4] | 7.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | Varies by study | 500 ng/mL |
| Accuracy (% Recovery) | 80.23–115.41 % | 97.1-99.3% |
| Precision (% RSD) | ≤ 12.03 % (Intra-day), ≤ 11.34 % (Inter-day) | < 15% |
| Selectivity | High | High |
| Typical Run Time | Can be longer due to temperature gradients | Generally shorter |
Experimental Protocols
Adherence to a robust and well-documented experimental protocol is paramount for successful method validation. The following sections outline generalized procedures for the quantification of Linalool using this compound as an internal standard by GC-MS and LC-MS/MS, based on established practices and regulatory guidelines such as the ICH M10 on Bioanalytical Method Validation.[5][6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like Linalool.
a. Sample Preparation (Human Plasma)
-
To a 1.0 mL aliquot of human plasma, add a known concentration of this compound internal standard solution.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., hexane or diethyl ether).
-
Vortex the mixture for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of an appropriate solvent (e.g., hexane) for GC-MS analysis.
b. GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for Linalool and this compound.
c. Method Validation Parameters
The method should be validated for linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability according to ICH guidelines.[5][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and is particularly suitable for the analysis of Linalool in complex biological matrices.
a. Sample Preparation (Human Serum)
-
To a 100 µL aliquot of human serum, add the this compound internal standard solution.
-
Precipitate proteins by adding a threefold volume of a cold organic solvent (e.g., acetonitrile).[9]
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).[9]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[9]
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Linalool and this compound.
c. Method Validation Parameters
The validation should encompass selectivity, linearity, sensitivity, precision, accuracy, recovery, matrix effects, and stability of the analyte in the biological matrix.[9]
Visualizing the Bioanalytical Method Validation Workflow
The following diagram illustrates a typical workflow for bioanalytical method validation, as recommended by international regulatory bodies.
Caption: A flowchart of the key stages in a comprehensive bioanalytical method validation process.
References
- 1. caymanchem.com [caymanchem.com]
- 2. (±)-Linalool-d3 - Labchem Catalog [labchem.com.my]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ERIC - EJ1327795 - Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method, Journal of Chemical Education, 2022-Feb [eric.ed.gov]
- 5. database.ich.org [database.ich.org]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. krogersconsulting.com [krogersconsulting.com]
- 8. capa.org.tw [capa.org.tw]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Linalool-d3
Essential Safety and Handling Guide for Linalool-d3
This guide provides immediate and essential safety and logistical information for the handling of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Given that this compound is a deuterated isotopologue of Linalool, its material safety properties are considered analogous to those of Linalool.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.[1][2]
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary where splashing is a risk. | Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] Prevents eye irritation from splashes.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, neoprene, butyl rubber, or nitrile). | For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is suitable.[2] |
| Body Protection | Lab coat, apron, or chemical-protection suit. Closed-toe shoes are mandatory. | Body protection should be chosen based on the activity and potential for exposure.[1] Wearing of closed work clothing is required in addition to other PPE.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or if irritation occurs. | Ensure thorough ventilation of stores and work areas.[1] Avoid breathing mist, vapor, or spray.[1][4] |
Health Hazard Data
Linalool is classified as a combustible liquid that can cause serious eye irritation, skin irritation, and may cause an allergic skin reaction.[1][4] It may be harmful if swallowed.[1]
| Hazard Classification | GHS Hazard Statement |
| Flammable liquids | H227: Combustible liquid |
| Skin corrosion/irritation | H315: Causes skin irritation[1][4] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1][4] |
| Skin sensitization | H317: May cause an allergic skin reaction[4] |
| Acute toxicity (oral) | H303: May be harmful if swallowed[1] |
| Hazardous to the aquatic environment | H402: Harmful to aquatic life[1] |
Physical and Chemical Properties
| Property | Value |
| Appearance | Light yellow liquid[3] |
| Odor | Floral[3] |
| Boiling Point | 199 °C / 390.2 °F @ 760 mmHg[3] |
| Flash Point | 75 °C / 167 °F[3] |
| Specific Gravity | 0.861[3] |
| Solubility in Water | 1.45 g/L (25°C)[3] |
| Autoignition Temperature | 235 °C / 455 °F[3] |
Toxicological Data
| Test | Result | Species |
| LD50 Oral | 2,790 mg/kg[1][5] | Rat |
| LD50 Dermal | 5,610 mg/kg[1][5] | Rabbit |
Operational and Disposal Plans
Handling and Storage
-
Handling : Ensure thorough ventilation of work areas.[1] Avoid contact with skin, eyes, and clothing.[1] Keep away from heat, sparks, and open flames.[1][3] Take precautionary measures against static discharges.[1] Wash hands thoroughly after handling.[3][4]
-
Storage : Store in a cool, dry, and well-ventilated place.[3][5] Keep containers tightly sealed.[1][5] Store away from incompatible materials such as strong oxidizing agents, bases, and strong acids.[3]
First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice/attention.[3][5] |
| Skin Contact | Take off immediately all contaminated clothing and wash it before reuse.[1][3] Wash skin with plenty of soap and water.[1][5] If skin irritation or a rash occurs, get medical attention.[1][5] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[5] If symptoms occur, get medical attention.[3] |
| Ingestion | Rinse mouth with water.[5] Do NOT induce vomiting.[5] Call a poison center or doctor/physician if you feel unwell.[1] |
Spill and Disposal Procedures
-
Spill Response : In case of a spill, immediately evacuate the area and remove all sources of ignition.[5] Ensure adequate ventilation.[5] Use personal protective equipment.[5] Contain the spillage and clean it up with an inert absorbent material.[5]
-
Disposal : Dispose of contents and containers to a hazardous or special waste collection point in accordance with local, state, and federal regulations.[1][3] Do not allow the substance to enter drains or surface waters.[1]
Experimental Workflow: this compound Spill Response
The following diagram outlines the step-by-step procedure for responding to a this compound spill in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
